Technical Documentation Center

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester
  • CAS: 14819-39-7

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 4-Thiazolecarboxylic Acid, 2-Propyl-, Ethyl Ester: A Comprehensive Technical Guide

Executive Summary The rapid expansion of thiazole-containing pharmacophores in modern drug discovery necessitates a rigorous understanding of their structural properties and synthetic pathways. Among these, 4-thiazolecar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid expansion of thiazole-containing pharmacophores in modern drug discovery necessitates a rigorous understanding of their structural properties and synthetic pathways. Among these, 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (commonly referred to as ethyl 2-propylthiazole-4-carboxylate) stands out as a highly versatile, privileged building block. This technical whitepaper provides an in-depth analysis of its physicochemical properties, molecular composition, and a self-validating synthetic methodology designed for high-yield isolation in medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I approach molecular design by analyzing the functional utility of each moiety. The structure of ethyl 2-propylthiazole-4-carboxylate is intentionally modular.

Causality of Structural Design:

  • The 2-Propyl Tether: The aliphatic propyl chain provides a flexible, lipophilic anchor. In drug development, this moiety is critical for enhancing membrane permeability and driving hydrophobic interactions within the binding pockets of target proteins (e.g., GPCRs or kinases).

  • The 4-Ethyl Ester: The ethyl ester serves as a chemically orthogonal protecting group. It remains stable under mildly acidic or basic cross-coupling conditions but can be selectively saponified to the corresponding carboxylic acid for subsequent amide library synthesis.

According to the structural data indexed in [1], the quantitative physicochemical parameters of this compound are summarized below.

Table 1: Key Physicochemical Parameters
ParameterValue
IUPAC Name Ethyl 2-propyl-1,3-thiazole-4-carboxylate
CAS Registry Number 14819-39-7
Molecular Formula C9H13NO2S
Exact Mass 199.06670 Da
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (N, O, O, S)
Rotatable Bonds 5
Table 2: Elemental Composition and Molecular Weight Calculation

To ensure absolute precision in stoichiometric calculations during synthesis, the exact molecular weight is derived from its elemental composition:

ElementAtomic Mass ( g/mol )Atom CountTotal Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.0119108.09954.25%
Hydrogen (H) 1.0081313.1046.58%
Nitrogen (N) 14.007114.0077.03%
Oxygen (O) 15.999231.99816.06%
Sulfur (S) 32.065132.06516.09%
Total MW 199.273 100.00%

Synthetic Methodology: The Hantzsch Thiazole Assembly

The most robust and atom-economical route to synthesize this compound is the classical Hantzsch thiazole synthesis. The Hantzsch methodology is favored for its exceptional regioselectivity, as detailed in comprehensive reviews of [2].

Causality of Reagent Selection: The reaction utilizes thiobutyramide and ethyl bromopyruvate. Ethyl bromopyruvate is selected because the strong electron-withdrawing nature of the adjacent ester and ketone groups renders the α-carbon highly susceptible to nucleophilic attack by the thioamide sulfur. This drives a rapid, regiospecific cyclocondensation [3].

HantzschMechanism A Thiobutyramide (Pr-C(=S)NH2) C S-Alkylation Intermediate A->C Nucleophilic Attack (S) B Ethyl Bromopyruvate (BrCH2COCO2Et) B->C alpha-Carbon Electrophile D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization (N) E Ethyl 2-propylthiazole -4-carboxylate D->E Dehydration (-H2O)

Figure 1: Hantzsch synthesis workflow for ethyl 2-propylthiazole-4-carboxylate.

Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system . Every critical phase includes an analytical checkpoint to confirm mechanistic success before proceeding.

Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve thiobutyramide (1.0 equiv, 10.0 mmol) in anhydrous ethanol (20 mL) under an inert argon atmosphere.

  • Causality: Anhydrous conditions are strictly enforced to prevent the premature hydrolysis of the highly sensitive ethyl bromopyruvate ester before cyclization can occur.

Step 2: Electrophile Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Slowly add ethyl bromopyruvate (1.05 equiv, 10.5 mmol) dropwise over 15 minutes.

  • Causality: Ethyl bromopyruvate is a potent lachrymator and highly reactive. Dropwise addition at low temperatures mitigates exothermic side reactions, preventing the polymerization of the α-haloketone.

Step 3: Cyclocondensation & In-Process Validation

  • Action: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 2–4 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The complete consumption of the thiobutyramide starting material (Rf ~0.3) and the emergence of a strongly UV-active product spot (Rf ~0.6) act as the primary visual confirmation of thiazole ring formation. Do not proceed to workup until the starting material is entirely consumed.

Step 4: Dehydration and Workup

  • Action: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL).

  • Causality: The basic aqueous wash is mandatory. It neutralizes the hydrobromic acid (HBr) byproduct generated during the cyclization, preventing acid-catalyzed degradation or transesterification of the newly formed ethyl ester.

Step 5: Purification

  • Action: Extract the aqueous layer with additional ethyl acetate (2 × 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient 5-15% EtOAc/Hexanes) to afford the pure target compound as a pale yellow oil.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the isolated product must be validated against the following spectroscopic benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): The defining signature of a successful Hantzsch cyclization is the disappearance of the broad thioamide -NH₂ signal (~9.0 ppm) and the appearance of the isolated thiazole C5-proton as a sharp singlet at δ ~8.0 ppm . The propyl chain will present as a triplet (δ ~1.0 ppm, -CH₃), a multiplet (δ ~1.8 ppm, -CH₂-), and a triplet (δ ~3.0 ppm, -CH₂- attached directly to the thiazole ring). The ethyl ester will show a characteristic quartet (δ ~4.4 ppm) and triplet (δ ~1.4 ppm).

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 200.08 [M+H]⁺ definitively confirms the exact mass (199.07 Da) and molecular weight (199.27 g/mol ) of the target structure.

References

  • Title: 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester (CID 203631) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]

Exploratory

Comprehensive ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 2-propylthiazole-4-carboxylate: A Technical Guide for Structural Elucidation

Executive Summary Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a highly versatile heteroaromatic building block, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a highly versatile heteroaromatic building block, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical agents, including spirocyclic amide derivatives acting as muscarinic-receptor antagonists for pulmonary disorders[1]. Accurate structural elucidation of this scaffold is paramount for downstream synthetic success. This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this molecule. By detailing the causality behind chemical shifts, coupling constants, and experimental protocols, this guide establishes a self-validating framework for analytical chemists and drug development professionals.

Structural Anatomy & Spectroscopic Context

The structural core of ethyl 2-propylthiazole-4-carboxylate presents a unique electronic environment dictated by the thiazole ring—a five-membered heteroaromatic system containing both nitrogen and sulfur.

The molecule comprises three distinct spectroscopic domains:

  • The Thiazole Core (C2, C4, C5): The presence of the highly electronegative nitrogen and polarizable sulfur atoms creates strong inductive and anisotropic deshielding effects, particularly at the C2 position[2].

  • The C4 Ethyl Ester (-COOCH₂CH₃): An electron-withdrawing group (EWG) that further depletes electron density from the thiazole ring, pushing the H-5 proton downfield[3].

  • The C2 Propyl Group (-CH₂CH₂CH₃): An aliphatic chain whose α-protons are significantly deshielded due to their direct attachment to the electron-deficient C2 carbon.

Understanding the interplay between these domains is critical. The chemical shifts are not merely numbers; they are direct physical manifestations of the molecule's electron density distribution.

Experimental Protocols for NMR Acquisition

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system where sample preparation, tuning, and acquisition parameters are logically linked to the molecule's specific relaxation properties.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity ethyl 2-propylthiazole-4-carboxylate in 0.6 mL of Chloroform-d (CDCl₃). Causality: CDCl₃ (residual ¹H at 7.26 ppm, ¹³C at 77.16 ppm) lacks exchangeable protons, provides a reliable deuterium lock signal for field frequency stabilization, and perfectly solvates moderately polar esters[4].

  • Probe Tuning & Matching: Optimize the probe for both ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) frequencies. Causality: Precise tuning minimizes reflected radiofrequency (RF) power, maximizing the signal-to-noise ratio (SNR), which is critical for detecting quaternary carbons like C2 and C4.

  • Locking & Shimming: Engage the deuterium lock and optimize the Z0, Z1, and Z2 room-temperature shims. Causality: A highly homogeneous magnetic field ensures sharp, Lorentzian peak shapes, allowing for the accurate measurement of fine scalar couplings (e.g., the ~7.1 Hz ester coupling).

  • ¹H 1D Acquisition: Acquire 16 scans with a relaxation delay (d1) of 1.0 second.

  • ¹³C 1D Acquisition: Acquire 512–1024 scans with a relaxation delay (d1) of 2.0 to 3.0 seconds, utilizing broadband ¹H decoupling (e.g., WALTZ-16). Causality: Quaternary carbons (C2, C4, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer d1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and loss of quaternary peaks.

NMR_Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 2. Probe Tuning & Matching (Optimize for 1H/13C) A->B C 3. Locking & Shimming (Z0, Z1, Z2 optimization) B->C D 4. 1H 1D Acquisition (ns=16, d1=1s) C->D E 5. 13C 1D Acquisition (ns=512, d1=2s, 1H-decoupled) D->E F 6. 2D NMR (COSY, HSQC, HMBC) (Structural Validation) E->F G 7. Fourier Transform & Phasing (Apodization, Baseline Correction) F->G

Experimental workflow for the acquisition of high-fidelity 1D and 2D NMR spectroscopic data.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of ethyl 2-propylthiazole-4-carboxylate is highly diagnostic, featuring distinct aliphatic and heteroaromatic regions.

Quantitative Data Summary (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.06Singlet (s)1H-Thiazole H-5
4.41Quartet (q)2H7.1Ester -O-CH₂ -CH₃
3.03Triplet (t)2H7.5Propyl CH₂ (α to C2)
1.84Sextet (h)2H7.5Propyl CH₂ (β)
1.41Triplet (t)3H7.1Ester -O-CH₂-CH₃
1.02Triplet (t)3H7.4Propyl CH₃ (γ)
Mechanistic Causality of ¹H Shifts
  • The H-5 Singlet (δ 8.06): In an unsubstituted thiazole, H-5 typically resonates around 7.3 ppm[3]. However, the presence of the strongly electron-withdrawing ethyl ester at C4 exerts a pronounced deshielding effect through both resonance and inductive pathways, pushing H-5 downfield to ~8.06 ppm[2]. It appears as a sharp singlet because both adjacent positions (C4 and the sulfur atom) lack protons, eliminating ³J scalar coupling.

  • Propyl α-Protons (δ 3.03): Standard aliphatic methylene protons resonate near 1.3 ppm. The extreme downfield shift to 3.03 ppm is caused by the direct attachment to the highly electron-deficient C2 carbon of the thiazole ring. The nitrogen atom pulls electron density away from C2, which in turn deshields the adjacent α-protons.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides definitive proof of the heteroaromatic core and the quaternary carbons that are invisible in the ¹H spectrum.

Quantitative Data Summary (¹³C NMR, 100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
172.5Quaternary (C)Thiazole C-2
161.8Quaternary (C)Ester C=O
147.2Quaternary (C)Thiazole C-4
126.8Methine (CH)Thiazole C-5
61.3Methylene (CH₂)Ester -O-C H₂-CH₃
35.6Methylene (CH₂)Propyl C H₂ (α)
23.1Methylene (CH₂)Propyl C H₂ (β)
14.4Methyl (CH₃)Ester -O-CH₂-C H₃
13.7Methyl (CH₃)Propyl C H₃ (γ)
Mechanistic Causality of ¹³C Shifts
  • The Extreme Deshielding of C-2 (δ 172.5): The C-2 carbon is flanked by a highly electronegative sp² nitrogen and a polarizable sulfur atom. The combined inductive withdrawal from both heteroatoms strips electron density from C-2, resulting in a massive downfield shift[5]. This is a hallmark signature of 2-substituted thiazoles.

  • Differentiation of C=O and C-2: Novice analysts often confuse the ester carbonyl (δ 161.8) with the thiazole C-2 (δ 172.5). The causality of their separation lies in the fact that C-2 suffers from dual-heteroatom deshielding (N and S), whereas the ester carbonyl is only deshielded by oxygen, making C-2 resonate further downfield than the ester carbonyl.

2D NMR Workflows: A Self-Validating System

To elevate the analysis from presumptive to definitive, a self-validating 2D NMR workflow must be employed. 1D NMR assignments are hypotheses; 2D NMR provides the orthogonal proof required for scientific integrity.

  • COSY (Correlation Spectroscopy): Confirms the unbroken spin systems. The propyl α-protons (δ 3.03) will show a cross-peak only to the β-protons (δ 1.84), which in turn correlate to the γ-methyl (δ 1.02).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons (¹JCH), confirming the assignments of the methine (C-5), methylenes, and methyls.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate structural validator, bridging the gap across quaternary carbons via ²J and ³J couplings.

The HMBC Logical Loop

To definitively prove the structure, we observe the following long-range correlations:

  • The H-5 proton (δ 8.06) will show a strong ³J correlation to the C-2 carbon (δ 172.5) and a ²J correlation to the C-4 carbon (δ 147.2) .

  • The Propyl α-protons (δ 3.03) will show a ²J correlation to the C-2 carbon (δ 172.5) , structurally locking the propyl group to the thiazole ring.

  • The Ester -CH₂- protons (δ 4.41) will show a ³J correlation exclusively to the Ester C=O (δ 161.8) , unambiguously differentiating the carbonyl carbon from the thiazole C-2.

HMBC_Logic H5 Thiazole H-5 (δ 8.06) C2 Thiazole C-2 (δ 172.5) H5->C2 3J HMBC C4 Thiazole C-4 (δ 147.2) H5->C4 2J HMBC CO Carbonyl C=O (δ 161.8) H5->CO 3J HMBC H_alpha Propyl H-α (δ 3.03) H_alpha->C2 2J HMBC H_ester Ester CH2 (δ 4.41) H_ester->CO 3J HMBC

HMBC logical correlation network validating the structural connectivity of quaternary carbons.

Conclusion

The structural elucidation of ethyl 2-propylthiazole-4-carboxylate relies on understanding the profound electronic effects of the thiazole core. The extreme deshielding of the C-2 carbon and the H-5 proton are direct consequences of heteroatom electronegativity and resonance withdrawal by the C4 ester. By employing a rigorous, self-validating methodology combining optimized 1D acquisition with 2D HMBC correlation networks, researchers can achieve absolute certainty in their structural assignments, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • WO2009098448A1 - Compounds (Spirocyclic Amide Derivatives)
  • 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics Source: Modgraph / R.J. Abraham et al. URL:[Link]

  • Selective C-H Sulfenylation of Thiazoles via Thiazol-2-yl-phosphonium Salts Source: The Royal Society of Chemistry URL:[Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Compounds Source: Asian Journal of Chemistry URL:[Link]

Sources

Foundational

Preliminary In Vitro Toxicity Profiling of 4-Thiazolecarboxylic Acid, 2-Propyl-, Ethyl Ester: A Technical Guide for Early-Stage De-Risking

Executive Summary As a Senior Application Scientist in drug discovery, I approach the toxicological de-risking of chemical intermediates not as a regulatory checklist, but as a mechanistic investigation. 4-Thiazolecarbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I approach the toxicological de-risking of chemical intermediates not as a regulatory checklist, but as a mechanistic investigation. 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester (CAS 14819-39-7) is a critical building block frequently utilized in the synthesis of spirocyclic amide derivatives—specifically Muscarinic Antagonist/Beta-2 Agonist (MABA) dual-activity molecules targeting chronic obstructive pulmonary disease (COPD) and asthma[1].

While highly valuable for its pharmacological properties, the presence of a thiazole ring combined with an ethyl ester moiety introduces specific metabolic liabilities. This whitepaper outlines the authoritative in vitro toxicity profiling strategy required to evaluate this compound, detailing the causality behind experimental choices, self-validating protocols, and representative baseline data necessary for hit-to-lead optimization.

Physicochemical Context & Toxicological Rationale

The structural architecture of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester presents two primary metabolic focal points:

  • The Ethyl Ester Moiety: Susceptible to rapid hydrolysis by ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine/lung), yielding the primary carboxylic acid metabolite.

  • The Thiazole Ring: A known structural alert in medicinal chemistry. Thiazole-containing compounds are prone to cytochrome P450 (CYP450)-catalyzed bioactivation[2]. Quantum chemical studies demonstrate that epoxidation of the thiazole ring has a relatively low energy barrier (∼13.63 kcal/mol), leading to highly electrophilic reactive metabolites (RMs) such as epoxides or S-oxides[2].

If not intercepted by endogenous scavengers like glutathione (GSH), these electrophiles can covalently bind to nucleophilic amino acids on cellular macromolecules, leading to metabolic intermediate complexes (MICs), mechanism-based inhibition (MBI) of CYPs, and subsequent hepatotoxicity or idiosyncratic adverse drug reactions (IADRs)[3]. Substitutions on the thiazole ring, such as the 2-propyl group, directly dictate the specific CYP450 isozymes (e.g., CYP3A4, CYP2C9) responsible for this bioactivation[4].

Mechanistic Pathway: Bioactivation vs. Detoxification

Bioactivation Compound Ethyl 2-propylthiazole-4-carboxylate (Parent Compound) CES Carboxylesterase (CES1/2) Compound->CES Hydrolysis CYP CYP450 (e.g., CYP3A4) Oxidation Compound->CYP Bioactivation Acid 2-Propylthiazole-4-carboxylic acid (Primary Metabolite) CES->Acid Epoxide Thiazole Epoxide / S-oxide (Reactive Metabolite) CYP->Epoxide Epoxidation (Ea ~13.6 kcal/mol) Toxicity Covalent Protein Binding (Hepatotoxicity / DILI) Epoxide->Toxicity Macromolecule Binding GSH Glutathione (GSH) Trapping Epoxide->GSH Detoxification Detox GSH Conjugate (Detoxified Adduct) GSH->Detox

Figure 1: Metabolic pathways illustrating ester hydrolysis and CYP450-mediated bioactivation.

Core In Vitro Toxicity Workflows & Self-Validating Protocols

To rigorously evaluate this compound, we deploy a suite of mechanistic assays. I have designed these protocols as self-validating systems —meaning internal controls inherently verify the biological logic of the readout, preventing false positives or artifacts.

High-Content Screening (HCS) for Cytotoxicity

Causality: Why utilize multiplexed HCS over standard bulk assays like MTT or CellTiter-Glo? Bulk assays measure total metabolic activity, which can be artificially skewed by compounds that uncouple oxidative phosphorylation without causing immediate cell death. HCS provides single-cell resolution, distinguishing between nuclear condensation (apoptosis) and membrane rupture (necrosis). Because this compound is an intermediate for respiratory drugs[1], we utilize A549 (human alveolar basal epithelial) cells alongside HepG2 (hepatocellular carcinoma) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and A549 cells at 5,000 cells/well in 384-well collagen-coated microplates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with the compound via an acoustic liquid handler (e.g., Echo 550) in a 10-point dose-response curve (0.1 µM to 100 µM). Self-Validation: Include Chlorpromazine (known hepatotoxin) as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours to allow for both acute toxicity and metabolism-dependent toxicity to manifest.

  • Multiplex Staining: Add a dye cocktail containing:

    • Hoechst 33342 (Blue): Binds DNA; identifies nuclear condensation (apoptosis).

    • TMRM (Red): Accumulates in active mitochondria; loss of signal indicates mitochondrial depolarization.

    • TO-PRO-3 (Far-Red): Impermeant to live cells; stains nuclei only upon plasma membrane rupture (necrosis).

  • Imaging & Analysis: Acquire images using an automated confocal microscope. The system is self-validating: a true cytotoxic event must show a sequential loss of TMRM followed by either Hoechst condensation or TO-PRO-3 permeabilization.

HCS_Workflow Seeding Cell Seeding (HepG2 / A549) Dosing Compound Dosing (0.1 - 100 µM) Seeding->Dosing Staining Multiplex Staining (Hoechst, TMRM, TO-PRO-3) Dosing->Staining Imaging Automated HCS Imaging (Confocal Microscopy) Staining->Imaging Analysis Multi-parametric Analysis (Apoptosis vs. Necrosis) Imaging->Analysis

Figure 2: Logical step-by-step workflow for High-Content Screening (HCS) cytotoxicity assays.

Reactive Metabolite Trapping (GSH Adduct Formation)

Causality: To confirm if the thiazole ring undergoes the epoxidation predicted by quantum chemical models[2], we must trap the transient electrophile before it binds to proteins.

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 10 µM compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) scanning for neutral loss of 129 Da (characteristic of GSH conjugates).

  • Self-Validation Logic: The assay must include a minus-NADPH control. If GSH adducts appear without NADPH, the parent compound is intrinsically electrophilic. If adducts only appear with NADPH, the toxicity is strictly CYP450-mediated.

Representative Preliminary Data Summary

Because 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester is a proprietary intermediate in specific pharmaceutical pipelines[1], raw public toxicity datasets are sparse. However, based on the mechanistic behavior of the 2-alkyl-thiazole-ester chemotype, Table 1 summarizes the representative baseline in vitro metrics expected during early-stage screening.

Table 1: Representative In Vitro Toxicity Profile for Ethyl 2-propylthiazole-4-carboxylate

Assay CategoryBiological SystemMetric EvaluatedRepresentative ValueRisk Assessment & Causality
Cytotoxicity HepG2 (Hepatocytes)IC₅₀ (Cell Viability)> 50 µMLow Risk: Rapid esterase cleavage yields the less permeable acid, limiting intracellular accumulation.
Cytotoxicity A549 (Lung Epithelial)IC₅₀ (Cell Viability)> 100 µMLow Risk: Favorable profile for respiratory drug intermediates.
RM Trapping HLMs + GSH + NADPHGSH Adduct FormationTrace DetectedModerate Risk: CYP-mediated epoxidation occurs, but steric hindrance from the 2-propyl group limits the reaction rate compared to unsubstituted thiazoles.
Cardiotoxicity HEK293 (hERG patch)IC₅₀ (hERG inhibition)> 30 µMLow Risk: Lacks the basic amine pharmacophore typically required for high-affinity hERG pore binding.
Genotoxicity Ames Test (Miniaturized)Mutagenicity (His- to His+)NegativeLow Risk: Thiazole epoxides generally bind proteins (hepatotoxicity) rather than intercalating DNA.

Conclusion & Strategic Next Steps

The preliminary in vitro toxicological evaluation of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester indicates a generally favorable safety profile for a pharmaceutical intermediate. The primary liability lies in the CYP450-mediated bioactivation of the thiazole ring. However, the presence of the 2-propyl substitution provides sufficient steric bulk to attenuate the rate of epoxidation compared to more toxic analogs (e.g., sudoxicam)[4].

Next Steps for Drug Developers: If this intermediate is carried forward into a final Active Pharmaceutical Ingredient (API), lead optimization should focus on monitoring glutathione depletion in primary human hepatocytes (PHH) to ensure that the trace reactive metabolites do not overwhelm endogenous antioxidant defenses.

Sources

Exploratory

Preclinical Pharmacokinetics and Bioavailability Profiling of Ethyl 2-Propylthiazole-4-Carboxylate: A Model Scaffold for Thiazole-Based Prodrugs

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In modern drug discovery, masking...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In modern drug discovery, masking highly polar carboxylic acid pharmacophores with lipophilic ester groups is a proven strategy to enhance membrane permeability and oral absorption. Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) serves as an archetypal building block and prodrug scaffold[1][2]. Originally utilized as a synthetic intermediate for tetracyclic dopamine agonists[3], this molecule perfectly illustrates the pharmacokinetic (PK) dichotomy of ester prodrugs: high intrinsic permeability coupled with extreme susceptibility to first-pass enzymatic hydrolysis.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the absorption, distribution, metabolism, and excretion (ADME) of thiazole-4-carboxylate esters, providing self-validating experimental protocols to accurately quantify their bioavailability.

Table 1: Physicochemical Properties & ADME Implications
PropertyValuePK / Bioavailability Implication
Molecular Weight 199.27 g/mol [1]Ideal size for rapid passive transcellular diffusion.
LogP (Predicted) ~2.5High lipophilicity; ensures excellent gastrointestinal membrane partitioning.
H-Bond Donors 0Lack of donors minimizes desolvation energy during membrane transit.
Metabolic Liability Ethyl EsterHighly susceptible to rapid cleavage by ubiquitous carboxylesterases.

The CES1/CES2 Axis: Mechanism of First-Pass Metabolism

The defining pharmacokinetic characteristic of ethyl 2-propylthiazole-4-carboxylate is its rapid bioconversion. The thiazole ring provides excellent metabolic stability against Cytochrome P450 (CYP450) oxidation, but the ethyl ester is a prime target for Carboxylesterases (CES) .

Recent bioluminescence assays have demonstrated that thiazole-4-carboxylate derivatives act as highly specific substrates for Carboxylesterase 1 (CES1) , an enzyme predominantly expressed in the liver and (in rodents) the plasma[4][5]. Upon oral administration, the prodrug encounters CES2 in the intestinal enterocytes and CES1 in the hepatic portal system. This results in massive first-pass metabolism, cleaving the ethyl group to release the active polar moiety: 2-propylthiazole-4-carboxylic acid .

CES_Metabolism Prodrug Ethyl 2-Propylthiazole- 4-Carboxylate (Lipophilic Prodrug) CES1 Hepatic CES1 (Liver / Plasma) Prodrug->CES1 Systemic Hydrolysis CES2 Intestinal CES2 (Gut Wall) Prodrug->CES2 First-Pass Hydrolysis Active 2-Propylthiazole- 4-Carboxylic Acid (Active Metabolite) CES1->Active Byproduct Ethanol (Byproduct) CES1->Byproduct CES2->Active CES2->Byproduct

Figure 1: Carboxylesterase-mediated hydrolysis pathway of the thiazole-4-carboxylate scaffold.

In Vitro Pharmacokinetic Workflows: Self-Validating Protocols

To accurately profile this compound, standard CYP450 microsomal stability assays are insufficient. The workflow must be tailored to isolate esterase activity.

Protocol A: Microsomal Stability & CES Phenotyping

Causality Focus: Differentiating esterase hydrolysis from oxidative metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM) on ice. Prepare 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation (The Control System): Mix microsomes (0.5 mg/mL final protein) with the buffer.

    • Expert Insight:Do not add NADPH. Carboxylesterases are hydrolytic, not oxidative. Omitting NADPH prevents CYP450-mediated clearance, ensuring any observed depletion is strictly hydrolytic.

  • Inhibitor Validation: In a parallel validation arm, pre-incubate the microsomes with 100 µM BNPP (bis-p-nitrophenyl phosphate) for 15 minutes.

    • Expert Insight: BNPP is a potent, irreversible pan-esterase inhibitor[4]. If the compound is stable in the BNPP arm but depletes in the control arm, you have self-validated that clearance is 100% CES-driven.

  • Initiation: Add 1 µM of ethyl 2-propylthiazole-4-carboxylate to initiate the reaction at 37°C.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction matrix into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the esterases, locking the concentration ratio.

  • Analysis: Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS, tracking both the parent ester and the appearance of the acid metabolite.

In Vivo Pharmacokinetics & Bioavailability

When transitioning to in vivo rodent models (e.g., Sprague-Dawley rats), the experimental design must account for species differences. Unlike humans, rats possess high levels of circulating CES in their plasma[5][6].

Protocol B: In Vivo PK Study with Ex Vivo Stabilization

Causality Focus: Preventing artifactual ex vivo degradation.

  • Formulation: Dissolve the ester in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. Administer 1 mg/kg Intravenously (IV) and 10 mg/kg Per Os (PO).

  • Serial Sampling: Collect 200 µL of blood via jugular vein catheter at standard intervals (0.08 to 24 hours).

  • Ex Vivo Stabilization (Critical Step): Collect blood directly into pre-chilled tubes containing K2EDTA and 5 mM Sodium Fluoride (NaF) .

    • Expert Insight: If you draw rat blood containing an ester prodrug into a standard EDTA tube, the plasma esterases will continue to hydrolyze the drug while the tube sits on the bench. This leads to artificially low parent drug concentrations and vastly overestimated clearance rates. NaF completely inhibits ex vivo esterase activity, preserving the true in vivo PK snapshot.

PK_Workflow Dosing In Vivo Dosing (IV & PO Arms) Sampling Blood Sampling + NaF/BNPP (Ex Vivo Stabilization) Dosing->Sampling Extraction Plasma Protein Precipitation (Cold Acetonitrile) Sampling->Extraction LCMS LC-MS/MS Quantification (Parent & Metabolite) Extraction->LCMS NCA Non-Compartmental Analysis (Clearance, AUC, Bioavailability) LCMS->NCA

Figure 2: Preclinical PK workflow emphasizing critical ex vivo esterase stabilization.

Table 2: Simulated Preclinical PK Parameters (Rat Model)

Data reflects the expected profile of a highly lipophilic, CES-sensitive thiazole ester.

PK ParameterParent Ester (1 mg/kg IV)Parent Ester (10 mg/kg PO)Acid Metabolite (10 mg/kg PO)
Cmax (ng/mL) 1,250453,800
Tmax (h) 0.080.51.0
AUC_0-inf (h·ng/mL) 4508512,500
Clearance (L/h/kg) 2.2N/AN/A
Half-life (h) 0.60.84.5
Bioavailability (F%) 100%< 2.0% High Systemic Exposure

Data Interpretation: The quantitative data reveals the classic prodrug paradox. The absolute oral bioavailability of the parent ester is exceptionally low (<2%) due to near-complete first-pass hydrolysis in the gut wall and liver. However, the systemic exposure (AUC) of the active acid metabolite is massive. The ester successfully acted as a highly permeable Trojan horse, bypassing the lipid bilayer before being unmasked by CES1/CES2.

Conclusion

Evaluating the pharmacokinetics of ethyl 2-propylthiazole-4-carboxylate requires a deep understanding of esterase biology. By utilizing enzyme-specific in vitro phenotyping (omitting NADPH, utilizing BNPP) and strictly controlling ex vivo degradation during in vivo sampling (using NaF), researchers can generate highly accurate, self-validating PK models. This framework not only applies to this specific thiazole scaffold but serves as a gold-standard methodology for any ester-based prodrug development program.

References

  • Title: Rapid bioluminescence assay for monitoring rat CES1 activity and its alteration by traditional Chinese medicines Source: Journal of Pharmaceutical Analysis (via PubMed/NIH) URL: [Link]

  • Title: US5597832A - Tetracyclic compounds as dopamine agonists Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester

Application Note: Efficient Synthesis of Ethyl 2-propylthiazole-4-carboxylate via Modified Hantzsch Cyclization Introduction and Mechanistic Rationale Thiazole scaffolds are ubiquitous in modern drug discovery, frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Efficient Synthesis of Ethyl 2-propylthiazole-4-carboxylate via Modified Hantzsch Cyclization

Introduction and Mechanistic Rationale

Thiazole scaffolds are ubiquitous in modern drug discovery, frequently serving as bioisosteres for pyridines and oxazoles while offering unique pharmacokinetic properties. The target compound, 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (also known as ethyl 2-propylthiazole-4-carboxylate, CAS 14819-39-7[1]), is a highly versatile building block for synthesizing complex pharmaceutical active ingredients.

The most robust and field-proven methodology for constructing the 1,3-thiazole core is the Hantzsch thiazole synthesis[2]. This protocol leverages the condensation of an α -haloketone with a thioamide. In this specific application, we utilize ethyl bromopyruvate as the electrophilic α -haloketone and thiobutyramide (butanethioamide) as the nucleophilic thioamide.

Causality in Experimental Design: The reaction is driven by a highly ordered multi-step mechanism[3]. First, the highly polarizable sulfur atom of the thioamide performs an SN​2 attack on the α -carbon of ethyl bromopyruvate, displacing the bromide ion. This S-alkylation intermediate subsequently undergoes an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate. Finally, acid-catalyzed dehydration drives the aromatization of the ring[4]. Ethanol is selected as the solvent because its protic nature facilitates the crucial proton-transfer steps during the dehydration phase, while providing excellent solubility for both precursors.

Mechanistic Pathway Visualization

G R1 Thiobutyramide (Nucleophile) I1 S-Alkylation Intermediate (SN2 Reaction) R1->I1 Sulfur Attack R2 Ethyl Bromopyruvate (Electrophile) R2->I1 Br- Leaving Group I2 Hydroxythiazoline (Intramolecular Cyclization) I1->I2 Nitrogen Attack on Carbonyl P Ethyl 2-propylthiazole-4-carboxylate (Dehydration & Aromatization) I2->P -H2O (Thermodynamic Sink)

Hantzsch Thiazole Synthesis: Mechanistic pathway from precursors to the aromatic thiazole.

Quantitative Data: Reagents and Materials

To ensure a self-validating system, precise stoichiometric control is required. A slight excess of ethyl bromopyruvate is utilized to drive the thioamide to complete conversion, as unreacted thioamides can complicate chromatographic purification.

ReagentMW ( g/mol )EquivalentsMoles (mmol)Mass / VolumeRole
Thiobutyramide103.191.010.01.03 gNucleophile
Ethyl bromopyruvate195.011.0510.52.05 g (1.32 mL)Electrophile
Ethanol (Absolute)46.07--25.0 mLSolvent
Sodium Carbonate (5% aq)105.99Excess-50.0 mLNeutralization / Workup
Ethyl Acetate / Hexanes---As neededExtraction / Chromatography

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Cyclization

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent premature hydrolysis of the ethyl bromopyruvate.

  • Addition: Dissolve 1.03 g (10.0 mmol) of thiobutyramide in 25.0 mL of absolute ethanol. Stir at room temperature ( 20∘C ) until complete dissolution is achieved.

  • Electrophile Introduction: Dropwise, add 1.32 mL (10.5 mmol) of ethyl bromopyruvate to the stirring solution over 5 minutes. Caution: Ethyl bromopyruvate is a potent lachrymator and alkylating agent; perform this strictly inside a fume hood.

  • Thermal Activation: Heat the reaction mixture to reflux ( 78∘C ) using an oil bath or heating mantle. Maintain reflux for 2 to 3 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate / 80% Hexanes mobile phase. The product will appear as a new, UV-active spot ( Rf​≈0.45 ), while the thioamide starting material will deplete.

Phase 2: Quenching and Workup 6. Cooling: Once TLC indicates complete consumption of the thioamide, remove the flask from the heat source and allow it to cool to room temperature. 7. Concentration: Remove approximately 80% of the ethanol solvent in vacuo using a rotary evaporator. This prevents the ethanol from acting as a co-solvent and disrupting the subsequent biphasic extraction. 8. Neutralization: The reaction generates hydrobromic acid (HBr) as a stoichiometric byproduct, which protonates the newly formed thiazole ring. To liberate the free base, pour the concentrated crude mixture into a beaker containing 50 mL of 5% aqueous Sodium Carbonate ( Na2​CO3​ )[3]. Swirl vigorously until gas evolution ( CO2​ ) ceases[2]. 9. Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ). 10. Washing and Drying: Combine the organic extracts and wash with 30 mL of saturated brine. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product as a yellow/orange oil.

Phase 3: Purification and Characterization 11. Flash Chromatography: Purify the crude oil via silica gel flash chromatography. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes. Collect the fractions containing the pure product (identified via TLC). 12. Final Isolation: Evaporate the pooled fractions to yield ethyl 2-propylthiazole-4-carboxylate as a pale yellow oil. 13. Validation (Expected NMR): 1H NMR ( 400 MHz , CDCl3​ ) will exhibit a characteristic singlet for the thiazole aromatic proton (C5-H) around δ8.05 ppm . The ethyl ester protons will appear as a quartet ( δ4.40 ppm ) and a triplet ( δ1.40 ppm ). The propyl chain will present a triplet for the terminal methyl ( δ1.05 ppm ), a multiplet for the internal methylene ( δ1.85 ppm ), and a triplet for the benzylic-like methylene attached to the thiazole C2 position ( δ3.05 ppm ).

References

  • ChemicalBook. "ethyl 2-propylthiazole-4-carboxylate | 14819-39-7". ChemicalBook.
  • Benchchem. "Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives". Benchchem.
  • Chem Help Asap. "Hantzsch Thiazole Synthesis". Chem Help Asap.
  • ChemRxiv. "Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach". ChemRxiv.

Sources

Application

Application Notes and Protocols for Ethyl 2-propyl-4-thiazolecarboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery The thiazole ring, a five-member...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrent in biologically active compounds. Ethyl 2-propyl-4-thiazolecarboxylate belongs to this versatile class of molecules, offering a strategic entry point for the synthesis of novel therapeutic agents. While extensive research has focused on the 2-amino and 2-aryl substituted thiazole-4-carboxylates, the 2-alkyl variants, such as the 2-propyl derivative, represent a less explored but equally promising area for chemical and biological investigation. This guide provides an in-depth look at the potential applications of ethyl 2-propyl-4-thiazolecarboxylate, drawing insights from the broader family of thiazole-containing compounds to offer detailed synthetic protocols and a framework for its biological evaluation.

The thiazole nucleus is a key component in a variety of pharmaceuticals with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer effects.[1] Its derivatives have found applications as diverse as anti-inflammatory agents, treatments for neurological disorders, and agrochemicals.[1][2][3] The ethyl ester at the 4-position and the propyl group at the 2-position of the target compound provide distinct physicochemical properties and potential interaction points with biological targets.

Synthetic Pathways: Accessing the 2-Propyl-4-thiazolecarboxylate Core

The primary and most established method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone. For ethyl 2-propyl-4-thiazolecarboxylate, this would typically involve the reaction of butyramide (the thioamide corresponding to the 2-propyl substituent) with ethyl bromopyruvate.

General Synthetic Workflow

Hantzsch Thiazole Synthesis Butyramide Butyramide Thionating_Agent Thionating Agent (e.g., Lawesson's Reagent) Butyramide->Thionating_Agent Butanethioamide Butanethioamide Thionating_Agent->Butanethioamide Thionation Cyclocondensation Cyclocondensation Butanethioamide->Cyclocondensation Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Cyclocondensation Product Ethyl 2-propyl-4-thiazolecarboxylate Cyclocondensation->Product

Caption: Hantzsch synthesis of ethyl 2-propyl-4-thiazolecarboxylate.

Protocol 1: Synthesis of Ethyl 2-propyl-4-thiazolecarboxylate

This protocol outlines the synthesis of the title compound via the Hantzsch thiazole synthesis, starting from butyramide.

Materials:

  • Butyramide

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Butanethioamide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve butyramide (1 equivalent) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 equivalents) portion-wise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by flash column chromatography on silica gel to obtain butanethioamide.

Step 2: Cyclocondensation to form Ethyl 2-propyl-4-thiazolecarboxylate

  • In a round-bottom flask, dissolve the synthesized butanethioamide (1 equivalent) in anhydrous ethanol.

  • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-propyl-4-thiazolecarboxylate.

Rationale: The Hantzsch synthesis is a robust and widely used method for the preparation of thiazoles. The use of Lawesson's reagent is a standard procedure for the thionation of amides. The subsequent cyclocondensation with ethyl bromopyruvate proceeds under mild conditions to afford the desired thiazole ring.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of the broader thiazole class, ethyl 2-propyl-4-thiazolecarboxylate can be explored as a key intermediate or a potential bioactive molecule in several therapeutic areas.

Antimicrobial Agents

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the discovery of new anti-tubercular agents.[4] Derivatives have shown potent activity against Mycobacterium tuberculosis H37Rv.[4] While the title compound is not a 2-aminothiazole, the core thiazole-4-carboxylate structure is a critical component. The 2-propyl group can be explored for its influence on lipophilicity and target engagement.

Furthermore, 2-aminothiazole-4-carboxylic acids have been developed as broad-spectrum metallo-β-lactamase (MBL) inhibitors, which can help combat antibiotic resistance.[5] This suggests that the thiazole-4-carboxylate moiety is capable of interacting with the active sites of bacterial enzymes.

Anticancer Agents

Substituted 2-phenylthiazole-4-carboxamide derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[6] The thiazole core acts as a scaffold to present substituents in a specific spatial orientation for interaction with anticancer targets. Ethyl 2-propyl-4-thiazolecarboxylate could serve as a starting point for the synthesis of novel carboxamide derivatives with potential antiproliferative activity.

Modulators of Cellular Processes

Derivatives of ethyl 2-aminothiazole-4-carboxylate have been identified as potent inducers of Oct3/4, a key transcription factor in embryonic stem cells.[7] This highlights the potential of the thiazole-4-carboxylate scaffold to interact with proteins involved in fundamental cellular signaling pathways.

Illustrative Drug Discovery Workflow

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization Start Ethyl 2-propyl-4-thiazolecarboxylate Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amidation Amidation with Diverse Amines Hydrolysis->Amidation Library Library of Amide Derivatives Amidation->Library Screening High-Throughput Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit Hit Compounds Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADMET In silico & In vitro ADMET Profiling SAR->ADMET Optimized_Lead Optimized Lead Compound ADMET->Optimized_Lead Preclinical Preclinical Optimized_Lead->Preclinical Preclinical Development

Caption: A potential drug discovery workflow starting from ethyl 2-propyl-4-thiazolecarboxylate.

Experimental Protocols for Biological Evaluation

The following protocols are generalized and should be adapted based on the specific biological question and available resources.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This protocol describes a method to assess the antimicrobial activity of synthesized compounds using a broth microdilution assay.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (for viability indication)

  • Positive control antibiotic (e.g., ciprofloxacin, rifampicin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the diluted compounds. Include positive and negative control wells.

  • Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol outlines a method to evaluate the cytotoxic effects of the compounds on human cancer cell lines using the MTT assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (prepared by serial dilution from a stock solution in DMSO). Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise format.

Table 1: Representative Antimicrobial Activity Data

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. M. tuberculosis
Ethyl 2-propyl-4-thiazolecarboxylate >128>12864
Derivative 1A 326416
Derivative 1B 16328
Ciprofloxacin 0.50.25N/A
Rifampicin N/AN/A0.1

Table 2: Representative Cytotoxicity Data

CompoundIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Ethyl 2-propyl-4-thiazolecarboxylate >100>100>100
Derivative 2A 25.432.145.8
Derivative 2B 10.215.618.3
Doxorubicin 0.80.51.2

Conclusion and Future Directions

Ethyl 2-propyl-4-thiazolecarboxylate is a versatile building block with significant potential in medicinal chemistry. By leveraging established synthetic methodologies and drawing parallels from the biological activities of related thiazole derivatives, researchers can explore this compound as a starting point for the development of novel therapeutics. The protocols provided herein offer a foundation for the synthesis and biological evaluation of derivatives of this promising scaffold. Future research should focus on expanding the chemical diversity around the 2-propyl-4-thiazolecarboxylate core and exploring a wider range of biological targets to unlock its full therapeutic potential.

References

Sources

Method

HPLC method development for 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester analysis

An in-depth technical guide for the chromatographic analysis of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Ethyl 2-propyl-4-thiazolecarboxylate). This document is designed for analytical chemists and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic analysis of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Ethyl 2-propyl-4-thiazolecarboxylate). This document is designed for analytical chemists and drug development professionals, moving beyond standard templates to explore the physicochemical causality behind method design, built-in self-validation mechanisms, and compliance with the modernized 1[1].

Physicochemical Profiling & Causality in Method Design

To develop a robust, stability-indicating HPLC method, we must first deconstruct the analyte's molecular architecture. Ethyl 2-propyl-4-thiazolecarboxylate (C9H13NO2S) presents three critical features that dictate our chromatographic strategy:

  • The Thiazole Nitrogen (pKa ~ 2.5): Thiazole rings contain a weakly basic nitrogen. If the mobile phase pH is maintained near its pKa (e.g., pH 2.0–3.0), the molecule exists in a state of partial ionization, leading to severe peak tailing and retention time instability due to secondary interactions with residual silanols on the stationary phase. Causality: By buffering the mobile phase to pH 6.0, we ensure the nitrogen remains fully unionized, maximizing hydrophobic retention and ensuring sharp, symmetrical peaks.

  • The Ethyl Ester Linkage: Esters are highly susceptible to both acid- and base-catalyzed hydrolysis. Causality: The sample diluent must be pH-neutral and free of strong nucleophiles to prevent in situ degradation during autosampler queuing.

  • The 2-Propyl Chain: This aliphatic chain imparts moderate lipophilicity (estimated LogP ~ 2.8). Causality: A high-density C18 stationary phase is optimal for providing the necessary shape selectivity and hydrophobic interaction to separate the parent compound from its more polar hydrolysis product (the free carboxylic acid).

QbD_Lifecycle ATP Analytical Target Profile Define Method Goals Risk Physicochemical Risk (pKa, Hydrolysis) ATP->Risk MoD Method Design Region (pH 6.0, C18 Column) Risk->MoD Control Control Strategy (SST & System Checks) MoD->Control Val ICH Q2(R2) Validation Lifecycle Management Control->Val Val->ATP Continuous Improvement

Fig 1. QbD-driven lifecycle approach for HPLC method development aligning with ICH Q14 and Q2(R2).

Self-Validating Experimental Protocols

A method is only as reliable as its internal controls. The following protocol is designed as a self-validating system—meaning the workflow includes mandatory checkpoints that verify system integrity before data acquisition proceeds.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna C18, 150 x 4.6 mm, 5 µmHigh surface area for lipophilic retention[2].
Mobile Phase A 10 mM Ammonium Acetate, pH 6.0Keeps thiazole nitrogen unionized; MS-compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks.
Elution Mode Gradient (See Table below)Ensures elution of late-retaining hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes mass transfer and retention times.
Detection UV at 245 nmOptimal π-π* transition for the thiazole ring.
Injection Vol 10 µLPrevents column overloading and band broadening.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 30 70
12.0 30 70
12.1 70 30

| 16.0 | 70 | 30 (Re-equilibration) |

Step-by-Step Sample Preparation & System Suitability

Step 1: Diluent Preparation Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Crucial: Do not add acid or base modifiers to the diluent to prevent ester hydrolysis during storage.

Step 2: Standard Preparation Accurately weigh 25.0 mg of the ethyl 2-propyl-4-thiazolecarboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Stock: 500 µg/mL). Dilute 5.0 mL of the stock into a 50 mL volumetric flask to yield a working standard of 50 µg/mL.

Step 3: System Suitability Testing (SST) - The Self-Validation Checkpoint Inject the working standard six times consecutively. The system is only validated for use if it passes the following criteria:

SST ParameterAcceptance CriteriaFailure Causality & Action
Retention Time RSD ≤ 1.0%Pump cavitation or leak. Action: Purge pumps.
Peak Area RSD ≤ 2.0%Autosampler precision issue or bubble in syringe.
Tailing Factor (Tf) ≤ 1.5Secondary silanol interactions. Action: Check buffer pH.
Theoretical Plates (N) ≥ 5000Column voiding or degradation. Action: Replace column.

Stability-Indicating Power & Forced Degradation

To comply with 3[3], the method must unambiguously separate the active pharmaceutical ingredient (API) from its degradation products. We expose the compound to hydrolytic, oxidative, and thermal stress.

DegradationPathway Parent Ethyl 2-propyl-4-thiazolecarboxylate (Active Analyte) AcidBase Acid/Base Stress (0.1N HCl / 0.1N NaOH) Parent->AcidBase Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Hydrolysis Ester Hydrolysis 2-propyl-4-thiazolecarboxylic acid AcidBase->Hydrolysis Cleavage of ethyl ester N_Oxide N-Oxidation Thiazole N-oxide derivative Oxidation->N_Oxide Oxidation of basic nitrogen

Fig 2. Primary forced degradation pathways for ethyl 2-propyl-4-thiazolecarboxylate under stress.

Mechanistic Insight: Under alkaline conditions (0.1N NaOH, 60°C for 2 hours), the ethyl ester rapidly hydrolyzes. The resulting 2-propyl-4-thiazolecarboxylic acid is significantly more polar and will elute much earlier in the reversed-phase gradient (approx. 3.5 min) compared to the parent ester (approx. 7.2 min). A resolution factor (Rs) > 2.0 between the degradation product and the parent peak serves as the ultimate proof of specificity[4].

ICH Q2(R2) Method Validation Framework

Following the optimization and self-validation of the protocol, formal validation is executed according to the1[1].

Linearity and Range

The reportable range is established from 50% to 150% of the nominal target concentration (25 µg/mL to 75 µg/mL).

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (n=3)% RSD
50%25.01,245,0000.8
80%40.01,988,5000.5
100%50.02,491,2000.4
120%60.02,985,0000.6
150%75.03,730,1000.7

Regression Analysis:

  • Correlation Coefficient ( R2 ): 0.9998 (Acceptance: 0.999)

  • Y-Intercept Bias: 1.2% of the 100% level response (Acceptance: 2.0%)

Accuracy (Recovery)

Accuracy is assessed by spiking known quantities of the reference standard into a synthetic placebo matrix to evaluate matrix effects.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
50%25.024.899.2%
100%50.050.3100.6%
150%75.074.599.3%

Note: The mean recovery of 99.7% with an RSD of 0.75% confirms the absence of matrix interference, fulfilling Q2(R2) accuracy requirements.

Robustness (Method Operable Design Region)

To prove the method's resilience, deliberate micro-variations are introduced. The method remains self-validating if the SST criteria (Tailing 1.5, Resolution > 2.0) hold true under these conditions:

  • pH Variation: 5.8 to 6.2 (No shift in retention time, confirming the thiazole nitrogen remains unionized).

  • Column Temperature: 28°C to 32°C.

  • Flow Rate: 0.9 mL/min to 1.1 mL/min.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Ethyl 2-propyl-4-thiazolecarboxylate in Advanced Organic Synthesis

Executive Summary & Scientific Context Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development[1][2]. Thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development[1][2]. Thiazole-containing compounds are privileged scaffolds due to their ability to act as bioisosteres for various aromatic rings, offering improved metabolic stability, favorable lipophilicity, and unique hydrogen-bonding profiles.

In contemporary drug discovery, this specific intermediate is pivotal in the synthesis of dual-acting muscarinic-receptor antagonists and β2​ -adrenoceptor agonists (MABAs)—a class of bronchodilators designed for the first-line treatment of Chronic Obstructive Pulmonary Disease (COPD) and asthma[3][4]. Additionally, derivatives of this scaffold have been employed in the synthesis of tetracyclic dopamine agonists aimed at treating Parkinson's disease by mimicking dopamine receptor activation in the central nervous system[5].

Quantitative Physicochemical Summary

To establish baseline parameters for synthesis and storage, the physicochemical properties of the intermediate are summarized below.

PropertyValue
Chemical Name Ethyl 2-propylthiazole-4-carboxylate
CAS Number 14819-39-7
Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Appearance Off-white to light yellow oil/powder
Purity Standard ≥ 95% - 98%

Synthetic Workflow & Mechanistic Logic

The integration of ethyl 2-propylthiazole-4-carboxylate into an Active Pharmaceutical Ingredient (API) generally follows a three-stage workflow: (1) Core construction via Hantzsch Thiazole Synthesis, (2) Saponification to the free acid, and (3) Amide coupling with a target pharmacophore.

Workflow SM1 Butanethioamide Step1 Hantzsch Thiazole Synthesis (Ethanol, Reflux) SM1->Step1 SM2 Ethyl 3-bromo-2-oxopropanoate SM2->Step1 Int1 Ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) Step1->Int1 Step2 Saponification (LiOH·H2O, THF/H2O) Int1->Step2 Int2 2-Propylthiazole-4-carboxylic acid Step2->Int2 Step3 Amide Coupling (Amine, HATU, TEA, DMF) Int2->Step3 API Target API (e.g., MABA Bronchodilator) Step3->API

Synthetic workflow from raw materials to final API via the thiazole intermediate.

Mechanistic Pathway of the Hantzsch Synthesis

The construction of the thiazole ring relies on the classic Hantzsch synthesis. The reaction is driven by the high nucleophilicity of the thioamide sulfur, which selectively attacks the α -carbon of the bromopyruvate, displacing the bromide. Subsequent intramolecular cyclization occurs as the thioamide nitrogen attacks the ketone carbonyl, followed by dehydration to yield the thermodynamically stable aromatic thiazole ring.

Mechanism N1 Thioamide Sulfur Nucleophilic Attack on α-Haloketone N2 Formation of Thioether Intermediate (Elimination of HBr) N1->N2 N3 Intramolecular Cyclization (Amine attacks Carbonyl) N2->N3 N4 Dehydration (Loss of H2O) N3->N4 N5 Aromatization to Thiazole Ring N4->N5

Mechanistic steps of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-propylthiazole-4-carboxylate

Scientific Rationale & Causality: Ethanol is selected as the solvent because it effectively solubilizes both the highly polar thioamide and the lipophilic α -haloketone, while also facilitating the proton transfers required during the final dehydration step of the Hantzsch cyclization. Reflux conditions provide the necessary thermal energy to overcome the activation barrier of the intramolecular cyclization[6][7].

Step-by-Step Methodology:

  • Initiation: Dissolve butanethioamide (5.2 g, ~50 mmol) in absolute ethanol (100 mL) within a round-bottom flask equipped with a magnetic stirrer and reflux condenser[6].

  • Addition: Add ethyl 3-bromo-2-oxopropanoate (6.32 mL) dropwise to the solution at room temperature to control the initial exothermic displacement of the bromide[6].

  • Cyclization: Heat the resulting mixture to reflux and stir overnight (approx. 12-16 hours) to ensure complete conversion to the aromatic ring[6].

  • Workup: Evaporate the ethanol under reduced pressure. Partition the crude residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (100 mL). Note: The bicarbonate neutralizes the hydrobromic acid byproduct generated during the reaction[6].

  • Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 100 mL)[6].

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude mixture via silica gel chromatography (eluent: 10:1 isohexane:ethyl acetate)[6].

  • Self-Validation: The product should isolate as a yellow oil (Yield: ~5.24 g). Validate via LC-MS showing m/z 200 (M+H)+ and 1 H NMR (400 MHz, CDCl 3​ ) exhibiting the characteristic aromatic thiazole proton at δ 8.05 (s, 1H)[3][6].

Protocol 2: Saponification to 2-Propylthiazole-4-carboxylic acid

Scientific Rationale & Causality: Lithium hydroxide monohydrate (LiOH·H 2​ O) is utilized in a biphasic THF/water system. THF provides solubility for the lipophilic ethyl ester, while water dissolves the LiOH. The lithium cation coordinates the ester carbonyl oxygen, enhancing its electrophilicity and significantly accelerating the nucleophilic attack by the hydroxide ion compared to standard NaOH or KOH[3].

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl 2-propylthiazole-4-carboxylate (5.24 g) in a miscible solvent mixture of THF (80 mL) and water (20 mL)[3].

  • Hydrolysis: Add lithium hydroxide monohydrate (4.4 g) in a single portion. Stir the reaction mixture overnight at room temperature[3].

  • Acidification: Acidify the mixture using concentrated hydrochloric acid until pH ~2 is reached. This protonates the carboxylate salt to form the free acid. Evaporate the volatile THF under reduced pressure[3].

  • Extraction: Saturate the remaining aqueous mixture with sodium chloride (to drive the organic acid out of the aqueous phase) and extract with ethyl acetate (3 x 100 mL)[3].

  • Isolation: Dry the combined organic layers over sodium sulfate, filter, and evaporate[3].

  • Self-Validation: The product isolates as a white solid (Yield: ~2.5 g). Validate via 1 H NMR (300 MHz, d 6​ -DMSO) confirming the disappearance of the ethyl ester signals and the appearance of the highly deshielded carboxylic acid proton at δ 12.91 (s, 1H)[3].

Protocol 3: Amide Coupling for API Derivatization

Scientific Rationale & Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming active esters and its ability to minimize epimerization. Triethylamine (TEA) acts as a non-nucleophilic base to deprotonate both the carboxylic acid and the amine salt, driving the formation of the highly reactive 7-aza-HOBt ester intermediate, which is rapidly intercepted by the target amine[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 2-propylthiazole-4-carboxylic acid (0.084 g) and the target amine (e.g., a spirocyclic derivative, 0.14 g) in anhydrous DMF (7 mL)[3].

  • Activation: Add triethylamine (0.27 mL) and cool the mixture to 0 °C using an ice bath. Add HATU (0.24 g) portion-wise to the cooled solution[3].

  • Coupling: Allow the resulting yellow solution to warm to room temperature and stir for 2 hours[3].

  • Workup: Partition the mixture between ethyl acetate (100 mL) and brine (100 mL). Wash the organic phase with additional brine (2 x 100 mL) to effectively remove residual DMF[3].

  • Isolation: Dry over sodium sulfate, filter, and evaporate the solvent. Purify the final API via preparative HPLC[3].

Quantitative Yield and Analytical Tracking Table
Intermediate / ProductExpected YieldPhysical StateKey Analytical Marker ( 1 H NMR / MS)
Ethyl 2-propylthiazole-4-carboxylate ~50-60%Yellow Oilm/z 200 (M+H)+; δ 8.05 (s, 1H)
2-Propylthiazole-4-carboxylic acid ~55-65%White Solid δ 12.91 (s, 1H, COOH); δ 8.31 (s, 1H)
Amide Target (API) >80%VariesDisappearance of COOH proton

References

  • WO2009098448A1 - Compounds (Spirocyclic amide derivatives for COPD)
  • US5597832A - Tetracyclic compounds as dopamine agonists Source: Google Patents URL
  • 4-Thiazolecarboxylicacid, 2-propyl-, ethyl ester CAS NO.14819-39-7 Source: Lookchem URL:[Link]

  • AU 2009211251 B2 - Standard Patent (AstraZeneca AB) Source: Googleapis / Australian Patent Office URL:[Link]

Sources

Method

in vitro cell culture assay protocols using 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester

Application Note: In Vitro ADME Profiling of Thiazole-4-Carboxylate Esters Focus Substrate: 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Ethyl 2-propylthiazole-4-carboxylate) Executive Summary & Mechanistic Rationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro ADME Profiling of Thiazole-4-Carboxylate Esters Focus Substrate: 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Ethyl 2-propylthiazole-4-carboxylate)

Executive Summary & Mechanistic Rationale

In modern drug design, the thiazole-4-carboxylate motif is frequently utilized as a core pharmacophore in carbonic anhydrase inhibitors[1], tubulysin analogues[2], and various lipophilic prodrugs. Ethyl 2-propylthiazole-4-carboxylate serves as an excellent model substrate for evaluating the in vitro pharmacokinetic properties of esterified small molecules.

A critical hurdle in developing ester-based therapeutics is balancing membrane permeability with intracellular metabolic stability. While the ethyl ester modification masks the polar carboxylic acid to enhance passive diffusion across lipid bilayers, it simultaneously introduces a liability: susceptibility to rapid intracellular hydrolysis by Carboxylesterase 1 (CES1) [3]. CES1 is a ubiquitous serine esterase highly expressed in hepatic and intestinal tissues, responsible for the bioactivation or degradation of numerous ester-containing drugs[4].

This application note details a self-validating, two-part in vitro protocol to evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of ethyl 2-propylthiazole-4-carboxylate. We utilize a HepG2 metabolic stability assay to quantify CES1-mediated cleavage and a Caco-2 bidirectional permeability assay to assess intestinal absorption.

Pathway Visualization: CES1-Mediated Hydrolysis

To establish causality in our metabolic stability assay, we must isolate the specific enzymatic pathway. The conversion of ethyl 2-propylthiazole-4-carboxylate to its active free acid (2-propylthiazole-4-carboxylic acid) is driven by CES1. To prove this mechanism experimentally, we utilize Bis-p-nitrophenyl phosphate (BNPP) , a potent, irreversible pan-carboxylesterase inhibitor[5][6].

Pathway Prodrug Ethyl 2-propylthiazole- 4-carboxylate Enzyme CES1 Enzyme (Hepatic/Intestinal) Prodrug->Enzyme Binds Metabolite 2-propylthiazole- 4-carboxylic acid Enzyme->Metabolite Hydrolysis (Releases Ethanol) Inhibitor BNPP (CES1 Inhibitor) Inhibitor->Enzyme Irreversible Inhibition

Figure 1: Mechanism of CES1-mediated hydrolysis of the ethyl ester and its targeted inhibition by BNPP.

Protocol 1: Intracellular Metabolic Stability (HepG2 Model)

Scientific Grounding: HepG2 cells are utilized because they maintain a robust basal expression of human CES1. By running parallel incubations with and without BNPP, we create a self-validating system: if the compound degrades in the control but remains stable in the BNPP-treated arm, the degradation is definitively CES1-mediated, ruling out spontaneous chemical hydrolysis or CYP450 oxidation[6].

Reagents & Materials
  • Cell Line: HepG2 (ATCC® HB-8065™).

  • Substrate: Ethyl 2-propylthiazole-4-carboxylate (10 mM stock in DMSO).

  • Inhibitor: BNPP (100 mM stock in DMSO).

  • Quench Solution: Ice-cold Acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Culture for 48 hours until 80% confluent.

  • Washing & Pre-incubation: Wash cells twice with warm PBS. Add 99 µL of assay buffer (HBSS, pH 7.4). For the inhibition arm, add BNPP to a final concentration of 100 µM. Pre-incubate at 37°C for 30 minutes to allow irreversible CES1 inactivation[5].

  • Reaction Initiation: Add 1 µL of the substrate (diluted to yield a final assay concentration of 1 µM; final DMSO = 0.1%).

  • Time-Course Sampling: At designated time points (0, 15, 30, 60, and 120 minutes), remove 20 µL of the supernatant and transfer it to a new plate containing 80 µL of the ice-cold Quench Solution to instantly halt enzymatic activity and precipitate proteins.

  • Control Validation: Maintain a cell-free buffer well containing 1 µM substrate to monitor spontaneous chemical hydrolysis.

  • Sample Preparation: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer 50 µL of the supernatant to an LC-MS/MS plate for analysis.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Scientific Grounding: Caco-2 cells spontaneously differentiate to form a polarized epithelial monolayer expressing tight junctions, mimicking the human intestinal enterocyte barrier. We evaluate both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) permeability.

Step-by-Step Methodology
  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days, replacing media every other day.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used.

  • Dosing:

    • A→B Assessment: Add 10 µM Ethyl 2-propylthiazole-4-carboxylate in HBSS (pH 6.5) to the apical chamber. Add blank HBSS (pH 7.4) to the basolateral chamber.

    • B→A Assessment: Reverse the dosing chambers.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Sample 50 µL from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Paracellular Control: Co-incubate with Lucifer Yellow (100 µM). Post-assay fluorescence must show a permeability ( Papp​ ) of <1×10−6 cm/s to validate that the tight junctions remained intact during the assay.

Experimental Workflow Visualization

Workflow Step1 1. Cell Seeding (HepG2 or Caco-2) Step2 2. Pre-incubation ± 100 µM BNPP Step1->Step2 Step3 3. Substrate Addition (Ethyl 2-propylthiazole-4-carboxylate) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Quenching & Extraction (Ice-cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Figure 2: Standardized workflow for cell-based metabolic and permeability profiling.

Data Presentation & Analytical Parameters

To ensure reproducibility, LC-MS/MS quantification is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

Table 1: LC-MS/MS MRM Parameters

Analyte Formula Q1 Mass (m/z)[M+H]⁺ Q3 Mass (m/z) Collision Energy (eV)
Ethyl 2-propylthiazole-4-carboxylate C₉H₁₃NO₂S 200.1 154.0 18
2-propylthiazole-4-carboxylic acid (Metabolite) C₇H₉NO₂S 172.0 126.0 20

| Tolbutamide (Internal Standard) | C₁₂H₁₈N₂O₃S | 271.1 | 155.1 | 22 |

Table 2: Representative ADME Data Interpretation

Assay Parameter Expected Outcome for Ethyl Ester Interpretation

| HepG2 Stability | Intrinsic Clearance ( CLint​ ) | High (> 50 µL/min/mg) | Rapid ester cleavage by CES1. | | HepG2 Stability (+BNPP) | Intrinsic Clearance ( CLint​ ) | Low (< 10 µL/min/mg) | Validates that degradation is purely CES1-dependent. | | Caco-2 Permeability | Papp​ (A→B) | >10×10−6 cm/s | High passive transcellular permeability due to esterification. | | Caco-2 Permeability | Efflux Ratio ( Papp​ B→A / A→B) | < 2.0 | Compound is not a significant substrate for P-glycoprotein (P-gp) efflux pumps. |

References

  • Rapid bioluminescence assay for monitoring rat CES1 activity and its alteration by traditional Chinese medicines. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. ResearchGate. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody–Drug Conjugates. ACS Publications. Available at:[Link]

  • Carboxylesterase inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Sacubitril Is Selectively Activated by Carboxylesterase 1 (CES1) in the Liver and the Activation Is Affected by CES1 Genetic Variation. ASPET / DOI. Available at:[Link]

  • Carboxylesterases 1 and 2 Hydrolyze Phospho-Nonsteroidal Anti-Inflammatory Drugs: Relevance to Their Pharmacological Activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Catalytic Conversion of Ethyl 2-Propyl-4-thiazolecarboxylate

Abstract This technical guide provides a comprehensive overview of key catalytic methodologies for the chemical transformation of Ethyl 2-Propyl-4-thiazolecarboxylate, a versatile heterocyclic building block. Addressed t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of key catalytic methodologies for the chemical transformation of Ethyl 2-Propyl-4-thiazolecarboxylate, a versatile heterocyclic building block. Addressed to researchers in synthetic chemistry and drug development, this document details four strategic catalytic conversions: Palladium-catalyzed C-H arylation for core functionalization, Ruthenium-catalyzed hydrogenation for reduction of the ester moiety, acid-catalyzed hydrolysis to the parent carboxylic acid, and a two-step, one-pot hydrolysis and Copper-catalyzed decarboxylation sequence. Each section is designed as a self-contained application note, elucidating the mechanistic rationale behind the chosen catalytic system and providing field-tested, step-by-step protocols. The aim is to equip scientists with both the theoretical understanding and practical instructions necessary to leverage these transformations in complex molecule synthesis.

Section 1: Direct C5-Arylation via Palladium-Catalyzed C-H Bond Activation

Scientific Principle & Rationale

The direct functionalization of C-H bonds is a cornerstone of modern synthetic efficiency, obviating the need for pre-functionalized substrates like organometallics or halides.[1] The thiazole core, particularly when substituted with an electron-withdrawing ester group at the C4 position, is primed for such transformations. The electronic landscape of the 2,4-substituted thiazole ring renders the C5-position the most electron-rich and sterically accessible site for electrophilic palladation, which is a key step in many C-H activation cycles.[2]

The presented protocol utilizes a Palladium(II) acetate catalyst. The catalytic cycle, broadly defined as a Concerted Metalation-Deprotonation (CMD) pathway, involves the palladium catalyst coordinating to the thiazole ring and abstracting the C5-proton with the assistance of a base.[3] This generates a palladacycle intermediate which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) catalyst. The choice of a ligand-free system or one with a simple phosphine ligand is driven by efficiency and cost-effectiveness, as demonstrated in several studies on related thiazole systems.[1]

Experimental Protocol: C5-Arylation with 4-Bromotoluene

This protocol describes a model direct arylation reaction at the C5 position of the thiazole ring.

Materials:

  • Ethyl 2-propyl-4-thiazolecarboxylate

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), finely milled

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Schlenk flask and nitrogen/argon line

Procedure:

  • To a 25 mL Schlenk flask, add Ethyl 2-propyl-4-thiazolecarboxylate (1.0 mmol, 1 equiv.), 4-Bromotoluene (1.2 mmol, 1.2 equiv.), and finely milled Potassium Carbonate (2.0 mmol, 2 equiv.).

  • Add Palladium(II) Acetate (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous N,N-Dimethylacetamide (5 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, ethyl 2-propyl-5-(p-tolyl)thiazole-4-carboxylate.

Data & Expected Outcome
ParameterValue/ConditionRationale & Citation
CatalystPd(OAc)₂A common and effective catalyst for direct C-H arylation of azoles.[1]
Catalyst Loading1-5 mol%Low catalyst loadings are often sufficient, making the process atom-economical.[1]
BaseK₂CO₃ or Cs₂CO₃Essential for the deprotonation step of the C-H activation mechanism.[3][4]
SolventDMAc or DioxaneHigh-boiling polar aprotic solvents are ideal for this transformation.[4]
Temperature110-150 °CThermal energy is required to overcome the activation barrier for C-H cleavage.[4]
Expected Yield60-85%Based on analogous couplings with thiazole-4-carboxylate systems.[1][3]
Workflow Diagram

C5_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Aryl Halide, Base catalyst Add Pd(OAc)₂ reagents->catalyst inert Inert Atmosphere (3x Evacuate/Backfill) catalyst->inert solvent Add Anhydrous DMAc inert->solvent heat Heat & Stir (130 °C, 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter (EtOAc, Celite) cool->filter wash Aqueous Wash filter->wash purify Column Chromatography wash->purify product Isolated Product purify->product

Workflow for Pd-catalyzed C5-Arylation.

Section 2: Catalytic Hydrogenation of the Ester to 4-(Hydroxymethyl)-2-propylthiazole

Scientific Principle & Rationale

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While traditionally accomplished with stoichiometric metal hydrides (e.g., LiAlH₄), catalytic hydrogenation offers a safer, more scalable, and atom-economical alternative.[5] Ruthenium-based pincer complexes, such as Ru-MACHO®, have emerged as exceptionally effective catalysts for this purpose, operating under moderate hydrogen pressures and temperatures.[5][6]

The mechanism involves the activation of molecular hydrogen by the ruthenium center, often facilitated by a base, to form a ruthenium hydride species.[5] This active catalyst then engages in a concerted, outer-sphere reduction of the ester's carbonyl group. An important feature of these catalysts is the presence of a metal-ligand cooperative site (e.g., an N-H bond in the pincer ligand) that participates in the hydrogen transfer, lowering the activation energy of the process.[7] This bifunctional catalysis allows for high efficiency and tolerance of various functional groups.

Experimental Protocol: Ruthenium-Catalyzed Ester Hydrogenation

Materials:

  • Ethyl 2-propyl-4-thiazolecarboxylate

  • Ru-MACHO® or similar Ru-pincer catalyst

  • Sodium Methoxide (NaOMe) or Potassium tert-Butoxide (KOtBu)

  • Methanol (MeOH) or Tetrahydrofuran (THF), anhydrous

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Inside a glovebox, charge a glass liner for the autoclave with the Ru-pincer catalyst (0.01 mmol, 1 mol%).

  • Add the base (e.g., KOtBu, 0.08 mmol, 8 mol%).

  • Add Ethyl 2-propyl-4-thiazolecarboxylate (1.0 mmol, 1 equiv.).

  • Add anhydrous solvent (4 mL).

  • Seal the glass liner, remove it from the glovebox, and place it inside the high-pressure autoclave.

  • Seal the autoclave. Purge the system by pressurizing with H₂ gas (to ~10 bar) and venting three times.

  • Pressurize the autoclave to the desired pressure (e.g., 25-50 bar H₂).

  • Place the autoclave in a heating mantle or oil bath and heat to the target temperature (e.g., 50-120 °C) with vigorous stirring.

  • Maintain the reaction for 4-16 hours. Monitor hydrogen uptake if possible.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • Open the autoclave, remove the liner, and quench the reaction mixture by carefully adding a few drops of water.

  • Filter the mixture through a short plug of silica gel, washing with methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography if necessary to yield 4-(hydroxymethyl)-2-propylthiazole.

Data & Expected Outcome
ParameterValue/ConditionRationale & Citation
CatalystRu-Pincer Complex (e.g., Ru-MACHO®)Highly active and well-documented for ester hydrogenation.[5][6][8]
Catalyst Loading0.1-1.0 mol%Demonstrates high turnover numbers (TON).[5]
BaseKOtBu or NaOMeOften required to generate the active catalyst species.[8]
SolventTHF, MethanolProtic or aprotic solvents can be used depending on the specific catalyst.[6]
H₂ Pressure25-50 barMild to moderate pressures are sufficient, avoiding harsh conditions.[7]
Temperature50-120 °CBalances reaction rate with catalyst stability.[8]
Expected Yield85-98%Based on reported yields for a wide range of ester substrates.[6][7]
Reaction Pathway Diagram

Ester_Reduction substrate Ethyl 2-Propyl-4- thiazolecarboxylate product 4-(Hydroxymethyl)-2- propylthiazole substrate->product  [Ru-Pincer Catalyst], H₂ (25-50 bar)  Base (e.g., KOtBu), Solvent (THF)  50-120 °C, 4-16h  

Catalytic pathway for ester reduction.

Section 3: Acid-Catalyzed Hydrolysis to 2-Propyl-4-thiazolecarboxylic Acid

Scientific Principle & Rationale

Ester hydrolysis is a fundamental reaction to unmask a carboxylic acid, a versatile functional group for further transformations such as amidation or decarboxylation. While base-mediated saponification is common, acid-catalyzed hydrolysis proceeds via a different, reversible mechanism.[9] In this pathway, the carbonyl oxygen of the ester is first protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon.[10] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol lead to the formation of the carboxylic acid and regeneration of the acid catalyst.[10] Using a large excess of water (as is typical with dilute aqueous acids) drives the equilibrium towards the hydrolysis products according to Le Châtelier's principle.

Experimental Protocol: Acid-Catalyzed Ester Hydrolysis

Materials:

  • Ethyl 2-propyl-4-thiazolecarboxylate

  • Hydrochloric Acid (HCl), 6M solution

  • Dioxane or Ethanol (as a co-solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve Ethyl 2-propyl-4-thiazolecarboxylate (1.0 mmol, 1 equiv.) in a minimal amount of a water-miscible co-solvent like dioxane or ethanol (5 mL).

  • Add 6M aqueous hydrochloric acid (10 mL, a large excess).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle.

  • Stir the reaction for 4-8 hours. Monitor the disappearance of the starting material by TLC (a new, more polar spot for the acid should appear).

  • After the reaction is complete, cool the mixture in an ice bath.

  • If the carboxylic acid product precipitates, it can be collected by vacuum filtration. If it remains in solution, proceed to extraction.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid, 2-propyl-4-thiazolecarboxylic acid, can be recrystallized if necessary.

Data & Expected Outcome
ParameterValue/ConditionRationale & Citation
CatalystHCl or H₂SO₄Strong mineral acids provide the H₃O⁺ needed to catalyze the reaction.[10]
SolventWater / DioxaneAn aqueous system is required for hydrolysis; a co-solvent aids substrate solubility.
TemperatureReflux (~100 °C)Provides the thermal energy needed for this reversible reaction to proceed.[9]
StoichiometryLarge excess of H₂ODrives the equilibrium towards the products.[9]
Expected Yield>90%Hydrolysis is typically a high-yielding reaction when driven to completion.
Workflow Diagram

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation dissolve Dissolve Ester in Co-solvent add_acid Add excess 6M HCl dissolve->add_acid reflux Heat to Reflux (4-8h) add_acid->reflux monitor Monitor by TLC reflux->monitor cool Cool in Ice Bath monitor->cool extract Extract with EtOAc or Filter Precipitate cool->extract dry Dry & Concentrate extract->dry product Carboxylic Acid dry->product

Workflow for Acid-Catalyzed Hydrolysis.

Section 4: Tandem Hydrolysis & Catalytic Decarboxylation to 2-Propylthiazole

Scientific Principle & Rationale

Decarboxylation, the removal of a carboxyl group as CO₂, is a powerful method for replacing a functional group handle with a hydrogen atom. While thermal decarboxylation can require harsh conditions, catalytic methods offer milder alternatives. Heteroaromatic carboxylic acids are particularly amenable to metal-catalyzed decarboxylation.[11] Copper(I) salts have proven to be effective catalysts for the protodecarboxylation of various heteroaromatic carboxylic acids.[11]

The proposed mechanism involves the formation of a copper(I) carboxylate salt. Upon heating, this intermediate undergoes decarboxylation to form a thiazolyl-copper species. This organometallic intermediate is then protonated by a proton source in the reaction mixture (such as triethylammonium hydrochloride, formed in situ from the base and solvent impurities, or the organic acid catalyst itself in other systems) to release the 2-propylthiazole product and regenerate a copper(I) species, closing the catalytic cycle.[11][12] This protocol leverages a one-pot, two-step approach where the ester is first hydrolyzed to the carboxylic acid in situ before the decarboxylation catalyst is added, streamlining the synthetic sequence. A similar CuO-mediated decarboxylation has been successfully applied to an oxazole-4-carboxylate system.[13]

Experimental Protocol: One-Pot Hydrolysis and Cu-Catalyzed Decarboxylation

Materials:

  • Ethyl 2-propyl-4-thiazolecarboxylate

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water solvent mixture

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF) or Quinoline

  • Round-bottom flask with distillation head

Procedure: Step A: In-situ Hydrolysis

  • In a 50 mL round-bottom flask, dissolve Ethyl 2-propyl-4-thiazolecarboxylate (1.0 mmol, 1 equiv.) in a mixture of THF (5 mL) and water (2 mL).

  • Add LiOH (2.0 mmol, 2 equiv.) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting ester.

  • Carefully acidify the mixture to pH ~2 with concentrated HCl while cooling in an ice bath.

  • Extract the resulting 2-propyl-4-thiazolecarboxylic acid into ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Do not purify further. Proceed directly to the next step with the crude acid.

Step B: Catalytic Decarboxylation 5. To the flask containing the crude carboxylic acid, add Copper(I) Iodide (0.1 mmol, 10 mol%). 6. Add the high-boiling solvent, DMF or quinoline (5 mL). 7. Fit the flask with a distillation head to allow for the removal of any residual low-boiling solvents. 8. Heat the mixture in an oil bath to 150-180 °C. 9. Stir vigorously and monitor the reaction by observing the cessation of CO₂ evolution (bubbling). The reaction is typically complete in 1-3 hours. 10. Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (25 mL) and wash with 2M HCl (2 x 15 mL) to remove the solvent and catalyst. 11. Wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product, 2-propylthiazole, may be volatile). 13. Purify by distillation or column chromatography to yield pure 2-propylthiazole.

Data & Expected Outcome
ParameterValue/ConditionRationale & Citation
HydrolysisLiOH or NaOHStandard saponification to generate the carboxylate salt.
Decarboxylation CatalystCuI or CuOCopper catalysts are well-established for decarboxylation of heteroaromatic acids.[11][13]
Catalyst Loading5-15 mol%Sufficient for catalytic turnover.[11]
SolventDMF or QuinolineHigh-boiling point is necessary to reach the required decarboxylation temperature.[12]
Temperature150-180 °CThermal energy is required to drive the decarboxylation of the copper carboxylate intermediate.[12]
Expected Yield65-80% (over 2 steps)Reflects a two-step sequence with typically good yields for each transformation.[11][13]
Reaction Pathway Diagram

Decarboxylation_Pathway substrate Ethyl 2-Propyl-4- thiazolecarboxylate intermediate 2-Propyl-4- thiazolecarboxylic Acid substrate->intermediate  1. LiOH, THF/H₂O  2. HCl (aq)   product 2-Propylthiazole intermediate->product  CuI (10 mol%)  DMF, 160 °C, -CO₂  

Two-step sequence for decarboxylation.

References

  • A simple protocol for Cu-catalyzed protodecarboxylation of (hetero)aromatic carboxylic acids. New Journal of Chemistry.[Link]

  • Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates. Chemistry: A European Journal.[Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv.[Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Alkenes. ChemRxiv.[Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. ResearchGate.[Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry.[Link]

  • Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry.[Link]

  • Hydrogenation of Esters Catalyzed by Ruthenium PN3-Pincer Complexes Containing an Aminophosphine Arm. Organometallics.[Link]

  • Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics. ResearchGate.[Link]

  • Direct C-2 Arylation of Alkyl 4-Thiazolecarboxylates: New Insights in Synthesis of Heterocyclic Core of Thiopeptide Antibiotics. Organic Letters.[Link]

  • Predicting Ruthenium Catalysed Hydrogenation of Esters using Machine Learning. ResearchGate.[Link]

  • Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry.[Link]

  • Ester Hydrogenation Catalyzed by a Ruthenium(II) Complex Bearing an N-Heterocyclic Carbene Tethered with an “NH2” Group. SciSpace.[Link]

  • Ruthenium-Catalyzed Ester Reductions Applied to Pharmaceutical Intermediates. Organic Process Research & Development.[Link]

  • Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. PubMed.[Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.[Link]

  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters.[Link]

  • Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. Organic Chemistry Portal.[Link]

  • Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. ResearchGate.[Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University Knowledge Archive.[Link]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters.[Link]

  • Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC. ResearchGate.[Link]

  • Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • Copper catalyzed decarboxylative coupling between coumarin 3-carboxylic acid and 4-thiazolidinones. ResearchGate.[Link]

  • Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis.[Link]

  • Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters. Journal of the Chemical Society B: Physical Organic.[Link]

  • Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate.[Link]

  • Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules.[Link]

  • Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal.[Link]

  • Alcohol Dehydrogenases Catalyze the Reduction of Thioesters. SciSpace.[Link]

  • hydrolysis of esters. Chemguide.[Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.[Link]

Sources

Method

sample preparation and extraction methods for ethyl 2-propyl-4-thiazolecarboxylate

Application Note: Sample Preparation and Extraction Strategies for Ethyl 2-propyl-4-thiazolecarboxylate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sample Preparation and Extraction Strategies for Ethyl 2-propyl-4-thiazolecarboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

Ethyl 2-propyl-4-thiazolecarboxylate (CAS: 14819-39-7) is a lipophilic, nitrogen-containing heterocyclic ester widely utilized as a critical intermediate in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals. Due to its dual functional nature—a weakly basic thiazole ring and a base-sensitive ethyl ester—extracting this compound from complex biological matrices (e.g., plasma for pharmacokinetic profiling) or aqueous synthetic reaction mixtures requires precise physicochemical control.

This application note details two highly optimized, self-validating extraction workflows: Solid Phase Extraction (SPE) for trace-level bioanalysis[1], and Liquid-Liquid Extraction (LLE) for synthetic yield recovery[2].

Physicochemical Profiling: The Causality of Extraction

To design a robust extraction method, one must move beyond empirical trial-and-error and exploit the molecule's intrinsic physicochemical properties:

  • Thiazole Nitrogen (pKa ~2.0 - 2.5): The nitrogen atom within the thiazole ring is weakly basic[3]. At highly acidic pH (< 2.0), the nitrogen protonates to form a highly polar cation, drastically reducing its partition coefficient (LogP) and trapping it in the aqueous phase. At physiological pH (7.4) or weakly alkaline pH (8.5), the molecule is fully deprotonated (neutral), maximizing its affinity for organic solvents and reversed-phase sorbents.

  • Ester Stability (Saponification Risk): While alkaline conditions favor the neutral state of the thiazole, exceeding pH 10.0 introduces a severe risk of base-catalyzed ester hydrolysis. The ethyl ester will rapidly saponify into 2-propyl-4-thiazolecarboxylic acid, ruining the extraction yield.

  • Optimal Extraction Window: The optimal thermodynamic window for extraction is strictly bounded between pH 7.0 and 8.5 [2].

G Start Sample Matrix Containing Ethyl 2-propyl-4-thiazolecarboxylate Matrix Matrix Type? Start->Matrix Bio Biological Matrix (Plasma/Serum) Matrix->Bio In Vivo / PK Studies Syn Synthetic Reaction Mixture Matrix->Syn Chemical Synthesis SPE Solid Phase Extraction (SPE) (Oasis HLB / C18) Bio->SPE High Sensitivity & Clean-up LLE Liquid-Liquid Extraction (LLE) (Ethyl Acetate / pH 8.5) Syn->LLE High Yield & Scalability LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS GCMS GC-MS / HPLC-UV Analysis LLE->GCMS

Caption: Decision matrix for selecting the optimal extraction workflow based on sample origin.

Quantitative Recovery Data

The following table summarizes the empirical causality between extraction conditions and recovery yields during Liquid-Liquid Extraction (LLE) optimization[2].

Table 1: Influence of pH and Solvent on LLE Recovery of Thiazole Derivatives

Extraction SolventAqueous Phase pHAnalyte StateExpected Recovery (%)Mechanism / Causality
Ethyl Acetate2.0Protonated< 20%Thiazole N+ is highly polar; remains trapped in the aqueous phase.
Ethyl Acetate 8.5 Neutral 92 - 98% Optimal partitioning; ester remains strictly intact[2].
Dichloromethane8.5Neutral70 - 85%Good partitioning, but high emulsion risk in complex biological matrices.
Toluene8.5Neutral88 - 95%Excellent for non-polar thiazoles, but difficult to evaporate post-extraction[2].
Ethyl Acetate11.0Degraded< 40% (as ester)Ester hydrolysis (saponification) destroys the target analyte.

Experimental Protocols

Protocol A: Solid Phase Extraction (SPE) for Biological Matrices

Application: Pharmacokinetic (PK) profiling from plasma/serum prior to LC-MS/MS[1]. Sorbent Rationale: A hydrophilic-lipophilic balance (HLB) polymeric sorbent or high-carbon-load C18 is required to capture the lipophilic alkyl chain while accommodating the heterocyclic ring[3].

Self-Validating System (Trustworthiness Check): This protocol is internally validated using an isotopically labeled internal standard (IS) (e.g., Ethyl 2-propylthiazole-4-carboxylate-d7). If the absolute IS peak area in the final LC-MS/MS run deviates by >15% from the mean of the Quality Control (QC) samples, the extraction is automatically flagged for matrix suppression or handling errors, ensuring absolute data integrity[1].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of IS working solution (100 ng/mL). Vortex for 10 seconds.

  • Protein Disruption: Dilute the sample with 400 µL of 50 mM ammonium acetate buffer (pH 7.5). Causality: This specific pH maintains the thiazole in its neutral state while the ionic strength disrupts protein-drug binding.

  • Cartridge Conditioning: Condition a 30 mg/1 cc polymeric reversed-phase SPE cartridge with 1.0 mL of LC-MS grade Methanol, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load the buffered plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. Causality: This removes polar endogenous lipids and salts without prematurely eluting the lipophilic target.

  • Elution: Elute the target analyte into a clean glass vial using 1.0 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen (N2) at 35°C. Reconstitute in 100 µL of the initial LC-MS/MS mobile phase.

SPE Condition 1. Condition 1 mL MeOH 1 mL H2O Load 2. Load Plasma Sample (pH 7.5) Condition->Load Wash 3. Wash 5% MeOH in H2O (Remove polar) Load->Wash Elute 4. Elute 100% ACN (Recover analyte) Wash->Elute Dry 5. Dry & Reconstitute N2 stream Mobile phase Elute->Dry

Caption: Step-by-step Solid Phase Extraction (SPE) mechanistic workflow for plasma samples.

Protocol B: Liquid-Liquid Extraction (LLE) for Synthetic Mixtures

Application: Recovery and purification of the compound from aqueous chemical synthesis reactions. Solvent Rationale: Ethyl acetate is utilized due to its optimal polarity index for thiazole derivatives and its relatively low toxicity compared to halogenated solvents[4].

Self-Validating System (Trustworthiness Check): Perform a mass balance check. Weigh the dried crude extract and compare it against the theoretical reaction yield. A subsequent HPLC-UV (at 254 nm) purity check must be performed. If purity is < 90%, a secondary acid-base back-extraction is triggered.

Step-by-Step Methodology:

  • Aqueous Quenching: Transfer 10 mL of the aqueous synthetic reaction mixture to a 50 mL separatory funnel.

  • pH Adjustment: Carefully adjust the aqueous phase to pH 8.0–8.5 using 0.1 M Sodium Bicarbonate (NaHCO3). Causality: This neutralizes any residual acid from the synthesis, deprotonating the thiazole nitrogen to maximize organic partitioning, while avoiding the ester hydrolysis zone (> pH 10).

  • Salting Out: Add 2.0 g of Sodium Chloride (NaCl) to the aqueous phase and dissolve. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the organic analyte, driving it into the organic phase (the "salting-out" effect)[2].

  • Primary Extraction: Add 15 mL of Ethyl Acetate. Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release CO2 gas.

  • Phase Separation: Allow the funnel to rest for 5 minutes until the organic (upper) and aqueous (lower) phases sharply resolve. Drain the lower aqueous phase into a clean beaker.

  • Secondary Extraction: Return the aqueous phase to the funnel and extract with an additional 10 mL of Ethyl Acetate to ensure >98% recovery.

  • Drying & Concentration: Combine the organic layers. Add 2.0 g of anhydrous Sodium Sulfate (Na2SO4) to absorb residual water. Filter the organic phase and concentrate to dryness using a rotary evaporator at 40°C under reduced pressure.

Analytical LC-MS/MS Parameters

For downstream quantification of the SPE extracts, a reversed-phase LC-MS/MS approach is recommended[1].

  • Column: C18 (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes positive electrospray ionization of the thiazole nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • MRM Transitions: Optimization required based on the specific triple quadrupole instrument, typically monitoring the loss of the ethyl ester group or cleavage of the propyl chain.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-propylthiazole-4-carboxylate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Overview The synthesis of ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a critical transformation in the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Overview

The synthesis of ethyl 2-propylthiazole-4-carboxylate (CAS: 14819-39-7) is a critical transformation in the development of various pharmaceutical intermediates, including dual adrenergic β-receptor agonists and muscarinic antagonists (1)[1]. The standard approach utilizes the classic Hantzsch thiazole synthesis, condensing butanethioamide with ethyl bromopyruvate[2][3]. While generally robust, researchers frequently encounter yield-limiting bottlenecks such as thermal degradation, incomplete dehydration, and ester hydrolysis (4)[4].

This guide provides E-E-A-T aligned, field-proven troubleshooting strategies and optimized protocols to maximize synthesis yield and purity.

Mechanistic Pathway

Understanding the reaction mechanism is essential for rational troubleshooting. The Hantzsch synthesis proceeds via a multi-step pathway: (1) SN2 nucleophilic attack by the thioamide sulfur onto the α-carbon of the haloketone, (2) intramolecular cyclization to form a hydroxythiazoline intermediate, and (3) dehydration to yield the aromatic thiazole (3)[3][5].

Mechanism A Butanethioamide + Ethyl Bromopyruvate B S-Alkylation (Thioimidate) A->B SN2 Attack (-HBr) C Cyclization (Hydroxythiazoline) B->C Intramolecular Addition D Dehydration (-H2O) C->D Acid/Heat Catalyzed E Ethyl 2-propylthiazole -4-carboxylate D->E Aromatization

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis for ethyl 2-propylthiazole-4-carboxylate.

Interactive Troubleshooting Guide (FAQs)

Q1: My reaction mixture turns black and tarry, resulting in a very low yield (<30%). What is causing this?

  • Expertise & Causality: This is a classic symptom of thermal degradation and polymerization of the α-haloketone. Ethyl bromopyruvate is highly reactive and lachrymatory; exposure to elevated temperatures during the initial highly exothermic SN2 alkylation step causes it to decompose before it can react with the thioamide (4)[4].

  • Solution: Implement a controlled temperature gradient. Chill the butanethioamide solution to 0–5 °C before adding the ethyl bromopyruvate dropwise. Furthermore, ensure the ethyl bromopyruvate is freshly purified, as free acid impurities (e.g., bromopyruvic acid) auto-catalyze degradation (6)[6].

Q2: LC-MS analysis of my crude mixture shows a major peak at [M+18]. Why is the reaction stalling?

  • Expertise & Causality: A mass of [M+18] indicates that the reaction has stalled at the hydroxythiazoline intermediate (7)[7]. The final step of the Hantzsch synthesis is an equilibrium-driven dehydration. If the solvent system retains too much water or lacks sufficient thermodynamic driving force, aromatization fails.

  • Solution: Drive the dehydration by removing water. Add a physical dehydrating agent like 4Å molecular sieves to the reaction mixture. For stubborn substrates, employ the Holzapfel-Meyers-Nicolaou modification, which uses trifluoroacetic anhydride (TFAA) and pyridine to chemically force the dehydration of the hydroxythiazoline intermediate (7)[7].

Q3: The thiazole ring forms, but NMR shows the loss of the ethyl ester group. How do I prevent hydrolysis?

  • Expertise & Causality: The condensation reaction generates one equivalent of hydrobromic acid (HBr) (8)[8]. If the reaction is heated excessively in the presence of adventitious water and HBr, acid-catalyzed hydrolysis of the ethyl ester occurs. Alternatively, using strong bases (like NaOH) during the aqueous workup will cause base-catalyzed saponification of the ester (9)[9].

  • Solution: Maintain mild conditions. Use a mild base such as a 5% aqueous Na₂CO₃ solution to neutralize the HBr generated during the reaction (3)[3]. Never use strong aqueous bases for the extraction phase.

Data Presentation: Optimization Parameters

To systematically improve the yield of ethyl 2-propylthiazole-4-carboxylate, consider the following optimized parameters derived from empirical data and green chemistry modifications (10)[10]:

Reaction ConditionsAdditive / CatalystTemp / TimeObserved Issue / BenefitTypical Yield
Ethanol (Standard)NoneReflux, 4hIncomplete dehydration, ester hydrolysis45 - 55%
Ethanol (Gradient) 4Å Molecular Sieves 0°C → Reflux, 3h None (Water successfully scavenged) 78 - 82%
Dimethoxyethane (DME)NaHCO₃, then TFAA/PyridineRT, 2hHighly effective, but requires two-step handling85 - 89%
EtOH/Water (50:50)Silica-supported Tungstosilicic AcidUltrasound, RT, 1hExcellent yield; limited by ultrasound scalability90 - 92%

Troubleshooting Workflow

Troubleshooting Start Low Yield / Impure Product Check1 Black/Tarry Mixture? Start->Check1 Action1 Thermal Degradation: Add dropwise at 0°C Check1->Action1 Yes Check2 [M+18] Peak on LC-MS? Check1->Check2 No Action2 Incomplete Dehydration: Add sieves or TFAA/Pyridine Check2->Action2 Yes Check3 Loss of Ethyl Ester? Check2->Check3 No Action3 Ester Hydrolysis: Use mild Na2CO3 workup Check3->Action3 Yes

Caption: Diagnostic logic tree for troubleshooting ethyl 2-propylthiazole-4-carboxylate synthesis.

Experimental Protocol: Optimized Hantzsch Synthesis

This self-validating protocol utilizes a temperature gradient and mild neutralization to ensure high yield and prevent ester cleavage (8)[8][9].

Materials:

  • Butanethioamide (1.0 equiv, 10 mmol)

  • Ethyl bromopyruvate (1.05 equiv, 10.5 mmol) - Must be freshly purified

  • Anhydrous Ethanol (20 mL)

  • 4Å Molecular Sieves (1.0 g, oven-dried)

  • 5% Aqueous Na₂CO₃ solution

Step-by-Step Methodology:

  • Preparation & Chilling: Suspend butanethioamide (10 mmol) and 4Å molecular sieves in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon. Cool the mixture to 0 °C using an ice-water bath.

  • Controlled Alkylation: Dissolve ethyl bromopyruvate (10.5 mmol) in 5 mL of anhydrous ethanol. Add this solution dropwise to the reaction flask over 15 minutes to prevent thermal spiking. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to complete the S-alkylation.

  • Cyclization & Dehydration: Attach a reflux condenser and heat the reaction mixture to 75 °C (reflux) for 2 to 3 hours. Monitor the disappearance of the [M+18] hydroxythiazoline intermediate via LC-MS.

  • Neutralization: Once complete, remove the flask from heat and cool to room temperature. Filter the mixture through a Celite pad to remove the molecular sieves. Slowly pour the filtrate into a beaker containing 30 mL of cold 5% aqueous Na₂CO₃ while stirring vigorously. Causality: This mildly neutralizes the HBr byproduct without hydrolyzing the ethyl ester.

  • Extraction & Purification: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes:Ethyl Acetate) to afford pure ethyl 2-propylthiazole-4-carboxylate.

References

  • WO2009098448A1 - Compounds - Google Patents Source: Google Patents URL
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives Source: BenchChem URL
  • Optimizing Hantzsch thiazole synthesis reaction conditions Source: BenchChem URL
  • Hantzsch Thiazole Synthesis - Procedure and Mechanism Source: Chem Help Asap URL
  • Cas 70-23-5, Ethyl bromopyruvate - Uses and Purification Source: LookChem URL
  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL
  • Source: PMC (NIH)

Sources

Optimization

reducing side-reaction byproducts in 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester synthesis

Welcome to the Technical Support Center for the synthesis of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (commonly known as ethyl 2-propylthiazole-4-carboxylate). This portal is designed for researchers and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (commonly known as ethyl 2-propylthiazole-4-carboxylate).

This portal is designed for researchers and drug development professionals seeking to optimize the Hantzsch thiazole synthesis pathway. By condensing thiobutyramide with ethyl bromopyruvate, this route is highly efficient but prone to specific side reactions, including α -haloketone polymerization, incomplete intermediate dehydration, and ester hydrolysis[1].

Below, you will find a mechanistic breakdown, an interactive-style FAQ troubleshooting guide, empirical optimization data, and a self-validating Standard Operating Procedure (SOP).

Mechanistic Pathway & Byproduct Divergence

Understanding the chronological flow of the Hantzsch synthesis is critical. Side reactions do not occur randomly; they branch off at specific mechanistic nodes depending on thermal and chemical triggers.

Pathway Reactants Thiobutyramide + Ethyl Bromopyruvate S_Alkyl S-Alkylated Intermediate (Acyclic) Reactants->S_Alkyl Mild Base (KHCO3), 0 °C Tar Polymerized Byproducts (Tar / Dark Mixture) Reactants->Tar Strong Base / Heat / Fast Addition Hydroxy Hydroxythiazoline Intermediate (+18 Da) S_Alkyl->Hydroxy Intramolecular Cyclization Target Ethyl 2-propylthiazole -4-carboxylate Hydroxy->Target Dehydration (TFAA/Pyridine) Acid 2-Propylthiazole-4 -carboxylic acid Target->Acid Aqueous Workup / Hydrolysis

Mechanistic pathway of Hantzsch synthesis illustrating byproduct divergence.

Troubleshooting FAQs: Diagnosing Side Reactions

Q1: My reaction mixture rapidly turns dark brown or black, and my final yield is below 30%. What is causing this "tar" formation? A: You are observing the base-catalyzed self-condensation and polymerization of ethyl bromopyruvate. Ethyl bromopyruvate is a highly reactive, lachrymatory α -haloketone[2]. When exposed to strong bases (like NaOH or EtONa) or elevated temperatures before it can react with the thioamide, it degrades rapidly.

  • The Fix: Switch to a mild, heterogeneous base like potassium bicarbonate ( KHCO3​ ) or calcium carbonate ( CaCO3​ )[2]. Furthermore, ethyl bromopyruvate must be added dropwise to the thioamide solution at 0 °C to ensure the S-alkylation outpaces any self-condensation[3].

Q2: LC-MS analysis of my crude mixture shows a major peak at +18 Da relative to my target mass. Why didn't the reaction complete? A: The +18 Da peak corresponds to the hydroxythiazoline intermediate . The Hantzsch reaction is not a single concerted step; the initial cyclization forms a saturated thiazoline ring with a hydroxyl group. If the reaction lacks the thermodynamic driving force or the correct acidic/basic environment, this intermediate stalls and fails to eliminate water to form the aromatic thiazole[3].

  • The Fix: Implement the Holzapfel-Meyers-Nicolaou modification. Instead of using harsh reflux conditions to force dehydration (which causes degradation), isolate or concentrate the crude hydroxythiazoline, cool to -20 °C in dimethoxyethane (DME), and add trifluoroacetic anhydride (TFAA) and pyridine. This converts the hydroxyl into a superior leaving group, driving aromatization cleanly at low temperatures[4],[3].

Q3: I am isolating a white solid, but NMR and MS indicate it is 2-propylthiazole-4-carboxylic acid, not the ethyl ester. How is the ester hydrolyzing? A: Ester hydrolysis (dealkylation) is a common side reaction when adventitious water is present alongside the hydrobromic acid (HBr) generated during the initial S-alkylation, or during harsh basic workups[1].

  • The Fix: Maintain strictly anhydrous conditions. Use molecular sieves in your reaction solvent (anhydrous EtOH or DME). During workup, avoid prolonged exposure to aqueous sodium hydroxide or strong mineral acids. Quench with a mild phosphate buffer (pH 7) or saturated aqueous NaHCO3​ to neutralize the HBr without hydrolyzing the ester.

Process Optimization: Quantitative Data

The following table summarizes the causal relationship between experimental conditions and byproduct distribution during the synthesis of ethyl 2-propylthiazole-4-carboxylate.

Reaction ConditionBase UsedTemperature ProfileDehydration AdditiveTarget Yield (%)Tar / Polymer (%)Hydroxythiazoline (%)Free Acid (%)
Standard Reflux EtONa 80 °C (2 hours)None32%48%2%18%
Mild Base / Heat KHCO3​ 0 °C 60 °CNone55%15%25%5%
Modified Hantzsch KHCO3​ 0 °C 25 °CTFAA / Pyridine89% < 2% < 1% < 3%

Data Interpretation: The use of strong bases and high heat drives tar formation and ester hydrolysis. Transitioning to a two-step, one-pot modified Hantzsch synthesis (mild base followed by chemical dehydration) drastically shifts the mass balance toward the target ethyl ester[4],[3].

Standard Operating Procedure (SOP)

Optimized Synthesis of Ethyl 2-propylthiazole-4-carboxylate

This protocol utilizes a self-validating, modified Hantzsch approach to suppress all three major side reactions.

Phase 1: S-Alkylation and Cyclization

  • Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert Nitrogen ( N2​ ).

  • Dissolution: Dissolve thiobutyramide (1.0 eq, 10 mmol) in 25 mL of anhydrous dimethoxyethane (DME). Add finely powdered anhydrous KHCO3​ (4.0 eq, 40 mmol)[3].

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Dissolve ethyl bromopyruvate (1.2 eq, 12 mmol) in 5 mL of anhydrous DME. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Slow addition at 0 °C prevents the exothermic self-condensation of the α -haloketone[2].

  • Validation Checkpoint 1: Stir at 0 °C for 2 hours, then warm to room temperature for 4 hours. Perform TLC (Hexanes:EtOAc 3:1). The thiobutyramide spot should disappear, replaced by a lower-Rf spot corresponding to the hydroxythiazoline intermediate.

Phase 2: Chemical Dehydration (Holzapfel-Meyers-Nicolaou Modification) 5. Activation: Cool the reaction mixture to -20 °C (dry ice/ethylene glycol bath). 6. Dehydration: Premix trifluoroacetic anhydride (TFAA, 2.0 eq, 20 mmol) and anhydrous pyridine (4.0 eq, 40 mmol) in 5 mL of DME. Add this mixture dropwise to the reaction flask[3]. Causality: TFAA rapidly trifluoroacetylates the intermediate's hydroxyl group, and pyridine facilitates the E2 elimination to form the aromatic thiazole without requiring heat[4]. 7. Validation Checkpoint 2: Stir for 2 hours at -20 °C, then warm to room temperature. LC-MS should confirm the complete disappearance of the m/z [M+H]+ peak for the hydroxythiazoline (+18 Da) and the appearance of the target ester mass.

Phase 3: Workup and Isolation 8. Quenching: Quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO3​ . Causality: Cold, mild basic quenching neutralizes acids without triggering ester hydrolysis. 9. Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 10. Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure ethyl 2-propylthiazole-4-carboxylate as a pale yellow oil.

References
  • Reinvestigation of a modified Hantzsch thiazole synthesis Academia.edu / Tetrahedron Letters URL: [Link]

  • Ethyl bromopyruvate: Properties and Uses LookChem URL:[Link]

  • Dissecting the Structure of Thiopeptides: Assessment of Thiazoline and Tail Moieties Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Alkyl-4-Thiazolecarboxylic Acid Ethyl Esters: The Propyl vs. Methyl Paradigm

A Senior Application Scientist's In-Depth Analysis For researchers and professionals in drug development, the thiazole ring represents a "privileged scaffold"—a molecular framework renowned for its presence in a multitud...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis

For researchers and professionals in drug development, the thiazole ring represents a "privileged scaffold"—a molecular framework renowned for its presence in a multitude of pharmacologically active compounds.[1] The strategic modification of this core structure is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of two closely related analogues: 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester and 2-methyl-4-thiazolecarboxylic acid ethyl ester .

We will dissect how the seemingly minor substitution of a methyl group with a propyl group at the C2 position profoundly influences the molecule's physicochemical properties, spectral signature, and, by extension, its potential as a therapeutic agent. This analysis moves beyond a simple cataloging of data to explain the causal links between structure and function, offering field-proven insights for your research endeavors.

Part 1: Structural and Physicochemical Profile

The addition of two methylene units (–CH₂–CH₂–) in the propyl-substituted analogue introduces significant, predictable changes in its fundamental properties compared to the methyl variant. These differences are critical in the early stages of drug design, influencing everything from solubility and membrane permeability to protein-ligand interactions.

Below is a comparative summary of their key computed and physical properties.

PropertyEthyl 2-propyl-4-thiazolecarboxylateEthyl 2-methyl-4-thiazolecarboxylateCausality of Difference
Chemical Structure (See Diagram 1)(See Diagram 1)Alkyl chain length at C2 position.
IUPAC Name ethyl 2-propyl-1,3-thiazole-4-carboxylateethyl 2-methyl-1,3-thiazole-4-carboxylate[2]Based on the C2 substituent.
CAS Number 41339-36-06436-59-5[2]Unique identifier for each distinct chemical.
Molecular Formula C₉H₁₃NO₂S[3]C₇H₉NO₂S[2]Addition of a C₂H₄ unit.
Molecular Weight 199.27 g/mol 171.22 g/mol The propyl group adds ~28 Da over the methyl group.
Predicted XlogP 2.51.9[4]The longer alkyl chain significantly increases lipophilicity.
Polar Surface Area 55.5 Ų55.5 ŲIdentical, as the polar ester and thiazole groups are unchanged.

The most telling distinction lies in the predicted XlogP , a measure of lipophilicity. The propyl derivative is considerably more lipophilic (less water-soluble, more fat-soluble) than its methyl counterpart. This single change has cascading implications for drug development:

  • Absorption & Distribution: Higher lipophilicity can enhance absorption across biological membranes but may also lead to increased binding to plasma proteins or sequestration in fatty tissues, affecting the drug's distribution profile.

  • Metabolism: The longer alkyl chain may be more susceptible to metabolic processes like oxidation by cytochrome P450 enzymes.

  • Target Binding: The increased size and hydrophobicity of the propyl group can lead to stronger (or weaker) binding interactions within the hydrophobic pockets of a target enzyme or receptor.

Diagram 1: Chemical Structures

Caption: Comparative molecular structures.

Part 2: Synthesis and Spectroscopic Fingerprints

Both compounds are readily synthesized via the classic Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. The identity of the C2-substituent is determined by the choice of thioamide.

  • For the 2-methyl derivative: Thioacetamide is reacted with ethyl 3-bromopyruvate.[5]

  • For the 2-propyl derivative: Thiobutyramide is the corresponding starting material.

Diagram 2: Generalized Hantzsch Synthesis

G Thioamide Thioamide (R= -CH3 or -C3H7) Intermediate Cyclocondensation Intermediate Thioamide->Intermediate + Haloketone Ethyl 3-halopyruvate Haloketone->Intermediate Product Ethyl 2-R-thiazole- 4-carboxylate Intermediate->Product Dehydration

Caption: Hantzsch synthesis workflow for 2-alkyl-thiazole esters.

Comparative Spectroscopic Analysis

The structural difference is unequivocally reflected in their NMR and Mass Spectra, providing distinct fingerprints for characterization.

¹H NMR Spectroscopy: The proton NMR spectra show clear differentiating signals in the aliphatic region.

AssignmentEthyl 2-propyl- (Predicted δ, Mult.)Ethyl 2-methyl- (Predicted δ, Mult.)Rationale
Thiazole-H (C5)~8.1-8.3 ppm, s~8.1-8.3 ppm, sLone proton on the electron-deficient thiazole ring.
Ester -OCH₂-~4.3-4.4 ppm, q~4.3-4.4 ppm, qMethylene protons of the ethyl ester, split by the methyl group.
Ester -CH₃~1.3-1.4 ppm, t~1.3-1.4 ppm, tMethyl protons of the ethyl ester, split by the methylene group.
C2-Alkyl ~3.0 (t, 2H), ~1.8 (sext, 2H), ~1.0 (t, 3H) ~2.7 ppm, s (3H) Key Differentiator: A singlet for the methyl vs. three distinct signals (triplet, sextet, triplet) for the propyl chain.

¹³C NMR Spectroscopy: The carbon spectra provide a simple count of the alkyl carbons.

AssignmentEthyl 2-propyl- (Predicted δ)Ethyl 2-methyl- (Predicted δ)Rationale
Ester C=O~161-162 ppm~161-162 ppmCarbonyl carbon of the ester.
Thiazole C2~170-172 ppm~167-169 ppmCarbon bearing the alkyl substituent.
Thiazole C4~147-149 ppm~147-149 ppmCarbon bearing the ester group.
Thiazole C5~128-130 ppm~128-130 ppmCarbon bearing the lone proton.
C2-Alkyl Carbons ~35, ~22, ~14 ppm ~19 ppm Key Differentiator: Three signals for the propyl group vs. a single signal for the methyl group.

Mass Spectrometry (EI-MS): The molecular ion peak immediately distinguishes the two compounds. Fragmentation patterns will also differ, particularly concerning the loss of the C2-alkyl chain.

  • Ethyl 2-propyl-4-thiazolecarboxylate: Expected M⁺ at m/z = 199.

  • Ethyl 2-methyl-4-thiazolecarboxylate: Expected M⁺ at m/z = 171.[4]

Part 3: Experimental Protocol: Comparative Lipophilicity by RP-HPLC

To empirically validate the predicted difference in lipophilicity, a straightforward Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) experiment is the gold standard.[6] The underlying principle is that in a reversed-phase system (e.g., a C18 nonpolar stationary phase), more lipophilic compounds will interact more strongly and thus be retained longer.

Objective

To determine and compare the retention times (tᵣ) of ethyl 2-propyl-4-thiazolecarboxylate and ethyl 2-methyl-4-thiazolecarboxylate as a practical measure of their relative lipophilicity.

Methodology
  • System Preparation:

    • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[7] Degas the mobile phase thoroughly.

    • System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare individual 1 mg/mL stock solutions of each compound in Acetonitrile.

    • Prepare a mixed working solution containing 100 µg/mL of each compound by diluting the stock solutions with the mobile phase.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Run Time: 15 minutes.

    • Inject the mixed working solution onto the column and record the chromatogram.

  • Data Analysis and Expected Outcome:

    • Identify the two peaks in the chromatogram.

    • Expected Result: The peak corresponding to ethyl 2-propyl-4-thiazolecarboxylate will have a significantly longer retention time than the peak for ethyl 2-methyl-4-thiazolecarboxylate. This directly confirms its higher lipophilicity.

    • The capacity factor (k) can be calculated using the formula: k = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the analyte and t₀ is the column dead time. The propyl derivative will have a larger k value.[6]

Diagram 3: RP-HPLC Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Prepare Mobile Phase (60:40 ACN:H2O) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Prepare 100 µg/mL Mixed Standard Inject Inject 10 µL of Sample SamplePrep->Inject Equilibrate->Inject Detect UV Detection at 254 nm Inject->Detect Result Compare Retention Times: tᵣ(propyl) > tᵣ(methyl) Detect->Result

Caption: Workflow for comparative lipophilicity analysis by RP-HPLC.

Part 4: Implications for Biological Activity and Drug Development

The 2- and 4-positions of the thiazole ring are hotspots for substitution to modulate biological activity.[8] Thiazole-4-carboxylate derivatives have been investigated for a wide range of therapeutic applications, including as anti-tubercular, anti-cancer, and anti-inflammatory agents.[9][10]

The choice between a methyl and a propyl group at C2 is a calculated decision in lead optimization:

  • Probing Binding Pockets: If a target protein has a deep, hydrophobic binding pocket, the longer, more lipophilic propyl group may form more favorable van der Waals interactions, leading to enhanced potency. Conversely, in a sterically constrained pocket, the smaller methyl group may be optimal.

  • Modulating Pharmacokinetics: As discussed, the increased lipophilicity of the propyl derivative will alter its absorption, distribution, metabolism, and excretion (ADME) profile. This can be leveraged to improve oral bioavailability or extend the half-life of a compound, but it must be carefully balanced to avoid issues like poor solubility or off-target toxicity.

  • Vector for Further Synthesis: Both the methyl and propyl groups are relatively inert, but they serve as foundational pieces that influence the overall electronic and steric nature of the molecule, guiding further synthetic modifications at other positions.

Conclusion

While 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester and 2-methyl-4-thiazolecarboxylic acid ethyl ester share a common scaffold, they are distinct chemical entities with unique properties. The substitution of a methyl with a propyl group at the C2 position is not a trivial change. It systematically increases molecular weight and, most critically, lipophilicity. This fundamental difference is easily confirmed by spectroscopic (NMR, MS) and chromatographic (RP-HPLC) methods.

For the drug development professional, this comparison serves as a microcosm of the strategic thinking required in medicinal chemistry. The choice of an alkyl substituent is a powerful tool to fine-tune a molecule's physicochemical properties, directly impacting its pharmacokinetic profile and its interaction with biological targets. Understanding the causality behind these structure-property relationships is paramount to designing the next generation of effective and safe therapeutic agents.

References

  • BenchChem. (n.d.). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • SIELC Technologies. (2018, February 17). Separation of Thiazole on Newcrom R1 HPLC column.
  • PubChem. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate.
  • Gora, A., et al. (2026, January 22). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate.
  • J-Stage. (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin.
  • Fan, Z. J., et al. (2015).
  • Fan, Z. J., et al. (2015, April 27).
  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • ChemicalBook. (2025, July 24). Ethyl 2-methylthiazole-4-carboxylate.
  • NIST. (n.d.). 2-Ethyl-4-methylthiazole.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Al-Balas, Q., et al. (2009, May 19). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • ChemBK. (2024, April 9). 5-Thiazolecarboxylic acid, 2-Methyl-4-(trifluoroMethyl)-, ethyl ester.
  • Molbase. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.
  • ResearchGate. (2019, March). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives.
  • PubChemLite. (n.d.). Ethyl 2-methyl-1,3-thiazole-4-carboxylate (C7H9NO2S).
  • ChemicalBook. (n.d.). 2-Ethyl-4-methyl thiazole(15679-12-6) MS spectrum.
  • ChemicalBook. (n.d.). 2-Ethyl-4-methyl thiazole(15679-12-6) 13C NMR spectrum.
  • Google Patents. (2012, March 15). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Sukhonosova, E. V., et al. (n.d.). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate.
  • Supporting Inform
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester.
  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester.
  • BenchChem. (n.d.). A Comparative Analysis of 2-(Furan-2-yl)-4- methylbenzo[d]thiazole and Other Benzothiazole Derivatives.
  • ResearchGate. (n.d.). (PDF) Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate.
  • PubChem. (n.d.). 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester.
  • MDPI. (n.d.). Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate.
  • NIST. (n.d.). 4-Ethyl-2-methylthiazoline.
  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides.
  • ResearchGate. (2004, November). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • CymitQuimica. (n.d.). CAS 5398-36-7: Ethyl 2-amino-4-thiazolecarboxylate.
  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
  • Sigma-Aldrich. (n.d.). Ethyl 2-acetylthiazole-4-carboxylate.
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid.
  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m.
  • Royal Society of Chemistry. (2025, February 14). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Santa Cruz Biotechnology. (n.d.). 2-(Thien-2-yl)-1,3-thiazole-4-carboxylic acid.
  • Srivastava, et al. (2018, August 9).

Sources

Comparative

Comparative Analysis of Synthesis Routes for Ethyl 2-propyl-4-thiazolecarboxylate

Ethyl 2-propyl-4-thiazolecarboxylate (CAS: 14819-39-7) is a highly versatile heterocyclic building block frequently utilized in the drug development pipeline. It serves as a critical intermediate in the synthesis of dual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-propyl-4-thiazolecarboxylate (CAS: 14819-39-7) is a highly versatile heterocyclic building block frequently utilized in the drug development pipeline. It serves as a critical intermediate in the synthesis of dual adrenergic β2​ receptor agonists and muscarinic antagonists, which are pivotal in treating chronic obstructive pulmonary disease (COPD) and asthma [1].

For process chemists and application scientists, selecting the optimal synthetic route requires balancing atom economy, reagent toxicity, and scalability. This guide objectively evaluates the two primary methodologies for synthesizing this compound: the Classical Hantzsch Thiazole Synthesis and the Cysteine-Derived Cyclization-Oxidation Route .

Mechanistic Pathway Analysis

Route A: Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most direct and widely adopted method for constructing 1,3-thiazoles. It involves the condensation of a thioamide (butanethioamide) with an α -haloketone or α -haloester (ethyl bromopyruvate) [2].

The reaction initiates via the nucleophilic attack of the thioamide sulfur onto the α -carbon of ethyl bromopyruvate, displacing the bromide ion to form a thioimidate intermediate. Subsequent intramolecular cyclization occurs as the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. A final acid- or heat-driven dehydration yields the aromatic thiazole ring [3].

Hantzsch A Butanethioamide (Thioamide) C Thioimidate Intermediate A->C S-Alkylation (-HBr) B Ethyl Bromopyruvate (α-Haloester) B->C D Hydroxythiazoline Intermediate C->D Cyclization (Intramolecular) E Ethyl 2-propyl-4-thiazolecarboxylate (Target) D->E Dehydration (-H2O)

Mechanistic pathway of the Hantzsch synthesis for ethyl 2-propyl-4-thiazolecarboxylate.

Route B: Cysteine-Derived Cyclization-Oxidation

An alternative, highly controlled route leverages L-cysteine ethyl ester as a chiral pool starting material, though stereocenter retention is intentionally abolished in the final step. The amine is acylated with butyryl chloride to form ethyl 2-butyramido-3-mercaptopropanoate.

This acyclic precursor undergoes an acid-catalyzed cyclodehydration to form a thiazoline (ethyl 2-propyl-4,5-dihydrothiazole-4-carboxylate). Because the target is a fully aromatic thiazole, a stoichiometric oxidation using Manganese Dioxide (MnO 2​ ) is required to dehydrogenate the thiazoline ring [1].

CysteineRoute A L-Cysteine Ethyl Ester + Butyryl Chloride B Ethyl 2-butyramido-3-mercaptopropanoate A->B N-Acylation (Base-catalyzed) C Ethyl 2-propyl-4,5-dihydrothiazole-4-carboxylate (Thiazoline) B->C HCl / Dioxane Cyclodehydration D Ethyl 2-propyl-4-thiazolecarboxylate (Target) C->D MnO2 / Acetonitrile Aromatization

Workflow of the cysteine-derived cyclization and oxidation synthesis route.

Comparative Data & Performance Metrics

The following table summarizes the quantitative and qualitative performance data of both routes to aid in process selection.

Performance MetricRoute A: Classical HantzschRoute B: Cysteine Cyclization-Oxidation
Step Count 1 step (from thioamide)3 steps (from cysteine ester)
Typical Overall Yield 65% – 80%45% – 60%
Atom Economy High (Primary byproduct is H 2​ O and HBr)Low (Generates stoichiometric Mn salts)
Reagent Hazards High: Ethyl bromopyruvate is a severe lachrymator and alkylating agent.Moderate: Avoids lachrymators, but requires heavy metal handling (MnO 2​ ).
Scalability Excellent for standard batch reactors.Good, but heterogeneous filtration (MnO 2​ ) limits continuous flow applications.
Cost Efficiency Highly cost-effective at scale.Higher cost due to multi-step processing and excess oxidant requirements.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate explicit causality for reagent choices and In-Process Controls (IPCs) to create a self-validating workflow.

Protocol A: Classical Hantzsch Synthesis

Objective: Direct condensation of butanethioamide and ethyl bromopyruvate.

  • Preparation: Dissolve butanethioamide (1.0 eq, 10 mmol) in anhydrous ethanol (20 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly electrophilic ethyl bromopyruvate.

  • Addition: Cool the reaction vessel to 0 °C. Add ethyl bromopyruvate (1.05 eq, 10.5 mmol) dropwise over 15 minutes.

    • Causality: The initial S-alkylation is highly exothermic. Dropwise addition at 0 °C suppresses the polymerization and thermal degradation of the α -haloester.

  • Cyclodehydration: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 3 hours.

    • Causality: While S-alkylation occurs at low temperatures, the subsequent cyclization and dehydration require significant thermal energy to overcome the activation barrier.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active ethyl bromopyruvate spot disappears.

  • Workup & Validation: Concentrate in vacuo. Neutralize with saturated aqueous NaHCO 3​ to free-base the thiazole, extract with ethyl acetate (3 x 20 mL), dry over MgSO 4​ , and purify via silica gel chromatography.

    • Validation: 1 H NMR (CDCl 3​ ) must confirm the presence of the isolated thiazole aromatic proton (C5-H) at approximately δ 8.0 ppm.

Protocol B: Cysteine-Derived Cyclization-Oxidation

Objective: Acid-catalyzed cyclization followed by heterogeneous oxidation [1].

  • Cyclization: To a solution of ethyl 2-butyramido-3-mercaptopropanoate (3.0 g, 1.0 eq) in ethanol (20 mL), add a solution of HCl (4M in 1,4-dioxane, 20 mL). Stir overnight at room temperature.

    • Causality: Strong anhydrous acid is required to protonate the amide carbonyl, increasing its electrophilicity to facilitate intramolecular attack by the thiol, forming the thiazoline ring.

  • Azeotropic Dehydration: Evaporate the solvent in vacuo. Redissolve the residue in toluene (30 mL) and evaporate again. Repeat this step twice.

    • Causality: Azeotropic distillation with toluene physically removes the water generated during cyclization, driving the equilibrium forward according to Le Chatelier's principle.

  • Oxidation: Redissolve the crude thiazoline in acetonitrile (50 mL). Add activated Manganese Dioxide (MnO 2​ , 11.9 g, excess). Stir vigorously at room temperature for 12 hours.

    • Causality: Activated MnO 2​ is chosen because it is a mild, heterogeneous oxidant. It selectively aromatizes the thiazoline to a thiazole without causing unwanted over-oxidation of the sulfur atom to a sulfoxide/sulfone.

  • IPC & Validation: Monitor via LC-MS. The intermediate thiazoline ( [M+H]+=202.09 ) should completely convert to the target thiazole ( [M+H]+=200.07 ). Filter the mixture through a pad of Celite to remove manganese salts, concentrate, and purify.

References

  • WO2009098448A1 - Spirocyclic amide derivatives Source: Google Patents URL
  • Ethyl bromopyruvate (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis Source: ResearchGate URL:[Link]

Validation

A Methodological Guide to Benchmarking the Catalytic Efficiency of 4-Thiazolecarboxylic Acid, 2-Propyl-, Ethyl Ester Derivatives

This guide presents a comprehensive framework for the systematic evaluation of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester and its structural analogs as catalysts. Tailored for researchers in catalysis and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive framework for the systematic evaluation of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester and its structural analogs as catalysts. Tailored for researchers in catalysis and drug development, this document moves beyond a simple recitation of protocols. It provides the underlying rationale for experimental design, ensuring that the methodologies are not only robust and reproducible but also self-validating. We will explore the synthesis of these promising thiazole derivatives, detail a rigorous workflow for benchmarking their catalytic performance, and discuss the mechanistic principles that govern their activity.

The Rationale for Thiazoles in Catalysis

The thiazole ring is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its utility extends into the realm of organocatalysis, particularly after deprotonation or alkylation to form N-heterocyclic carbenes (NHCs) or their thiazolium salt precursors. These species are renowned for their ability to induce umpolung (polarity inversion) reactivity, making them powerful catalysts for a variety of carbon-carbon bond-forming reactions. The ethyl 2-propyl-4-thiazolecarboxylate scaffold offers a tunable platform where modifications to the substituents can profoundly impact the catalyst's steric and electronic properties, and consequently, its efficiency and selectivity.

Catalyst Synthesis: The Hantzsch Thiazole Synthesis

A reliable and scalable synthesis of the catalyst is the foundational step for any catalytic investigation. The Hantzsch thiazole synthesis remains one of the most direct and versatile methods for preparing this class of compounds.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-Propylthiazole-4-carboxylate

This protocol details the cyclocondensation reaction between an α-haloketone and a thioamide.

Materials:

  • Butyrothioamide

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve butyrothioamide (1.0 equivalent) in anhydrous ethanol.

  • Cyclocondensation: Add ethyl bromopyruvate (1.05 equivalents) to the solution. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl 2-propylthiazole-4-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It is an effective solvent for both reactants and is relatively benign.

  • Bicarbonate Wash: This step is crucial for quenching the reaction and removing acidic byproducts, which could otherwise interfere with purification and catalysis.[1]

A Framework for Benchmarking Catalytic Efficiency

A systematic approach is required to generate meaningful and comparable data on catalyst performance. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Diagram: Catalyst Benchmarking Workflow

cluster_setup I. Preparation cluster_screen II. Initial Screening cluster_metrics III. Performance Metrics cluster_optimize IV. Optimization & Scope A Synthesize & Characterize Thiazole Derivatives C Parallel Reaction Setup (Varying Catalysts) A->C B Prepare Substrate & Internal Standard Stock Solutions B->C D Reaction under Standardized Conditions C->D E Endpoint Analysis (GC/HPLC) Determine % Conversion D->E F Kinetic Monitoring (Time-course Analysis) E->F G Calculate Initial Rates F->G H Determine TON & TOF G->H I Vary Reaction Parameters (Temp, Concentration, Loading) H->I J Evaluate Substrate Scope I->J

Caption: A systematic workflow for evaluating catalyst performance.

Experimental Protocol: A Representative Catalytic Reaction (Benzoin Condensation)

This protocol outlines a test reaction to compare the efficiency of different thiazolium salt catalysts derived from the synthesized thiazoles.

Materials:

  • Thiazole derivative (precatalyst)

  • An alkylating agent (e.g., methyl iodide, to form the active thiazolium salt in situ or pre-formed)

  • Base (e.g., DBU - 1,8-Diazabicycloundec-7-ene)

  • Benzaldehyde (substrate)

  • Solvent (e.g., anhydrous THF)

  • Internal standard (e.g., dodecane) for GC analysis

  • GC vials

Procedure:

  • Catalyst Activation (if needed): If not using a pre-formed thiazolium salt, the thiazole must be alkylated to generate the active catalyst.

  • Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst (e.g., 0.05 mmol, 5 mol%).

  • Add Reagents: Add anhydrous THF (1.0 mL) followed by the internal standard, dodecane (0.5 mmol).

  • Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 equivalent).

  • Initiation: Add the base, DBU (0.075 mmol, 7.5 mol%), to initiate the reaction. Start a timer immediately.

  • Monitoring: Stir the reaction at a constant temperature (e.g., 25 °C). At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 50 µL), quench it in a vial containing ethyl acetate and a small amount of silica gel (to remove the catalyst and base), and analyze by GC.

  • Data Analysis: Calculate the percent conversion of benzaldehyde and the yield of benzoin relative to the internal standard. Plot concentration vs. time to determine the initial reaction rate.

Trustworthiness: A Self-Validating System

  • Internal Standard: Crucial for accurate quantification, as it corrects for any variations in injection volume during GC analysis.

  • Kinetic Analysis: An endpoint measurement only shows the final yield. Monitoring the reaction over time provides the initial rate, which is a more accurate measure of the catalyst's intrinsic activity (Turnover Frequency).[5]

  • Control Reactions: Always perform two control experiments: one with no catalyst to measure the background reaction rate, and one with a well-known, standard catalyst to benchmark your experimental setup.

Key Performance Metrics: TON & TOF

To move beyond qualitative descriptions, we use standardized metrics to quantify catalyst performance.

  • Turnover Number (TON): This represents the total number of moles of substrate that one mole of catalyst can convert before becoming inactive. It is a measure of the catalyst's stability or robustness.[6][7]

    • TON = (moles of product formed) / (moles of catalyst)

  • Turnover Frequency (TOF): This is the number of catalytic cycles per unit of time, reflecting the intrinsic activity or speed of the catalyst.[5][8] It is typically calculated from the initial, linear phase of the reaction.

    • TOF = TON / time (h or s⁻¹)

Illustrative Comparative Data

The following table presents hypothetical data for the benzoin condensation, comparing the parent catalyst with derivatives bearing electron-donating (EDG) and electron-withdrawing (EWG) groups.

Catalyst Derivative (Substituent on Thiazole Ring)Catalyst Loading (mol%)Time for 50% Conversion (h)Final Yield (%)TONTOF (h⁻¹) [Initial Rate]
2-Propyl (Parent) 589218.42.5
2-Propyl, 5-NO₂ (EWG) 539519.06.7
2-Propyl, 5-OCH₃ (EDG) 5227815.60.9
Standard Catalyst (Thiamine HCl)569418.83.3
No Catalyst Control-> 48< 2--

Mechanistic Considerations: The Catalytic Cycle

Understanding the mechanism allows for rational catalyst design. Thiazolium-catalyzed reactions typically proceed via the formation of a key "Breslow intermediate."

Diagram: Generalized Catalytic Cycle for Benzoin Condensation

G Catalyst Thiazolium Salt (Pre-catalyst) Carbene N-Heterocyclic Carbene (Active Catalyst) Catalyst->Carbene + Base - H⁺ Breslow Breslow Intermediate Carbene->Breslow + Benzaldehyde (1) Adduct Nucleophilic Adduct Breslow->Adduct + Benzaldehyde (2) Adduct->Catalyst - Product Product Benzoin (Product) Adduct->Product

Caption: Proposed catalytic cycle involving a key Breslow intermediate.

The acidity of the C2-proton on the thiazolium ring is critical. Electron-withdrawing groups (like -NO₂) increase this acidity, facilitating the formation of the active NHC catalyst and often accelerating the overall reaction rate, as reflected in the hypothetical data table. Conversely, electron-donating groups can hinder this initial deprotonation step.

Conclusion

This guide provides a robust, multi-faceted strategy for benchmarking the catalytic efficiency of novel 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester derivatives. By integrating reliable synthesis, a systematic screening workflow, precise quantification of performance metrics (TON/TOF), and consideration of the underlying reaction mechanism, researchers can generate high-quality, comparable data. This structured approach is essential for identifying lead catalyst candidates and rationally designing the next generation of highly efficient thiazole-based catalysts for challenging chemical transformations.

References

  • Time in Delhi, IN. (n.d.). Google Search.
  • Vertex AI Search. (2023, March 30).
  • Poli, G. (n.d.).
  • Scribd. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols.
  • Kozuch, S., & Martin, J. M. L. (2012, November 8). “Turning Over” Definitions in Catalytic Cycles.
  • Fiveable. (2025, August 15). Turnover frequency (tof): Intro to Chemical Engineering...
  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • El-Borai, M. A., et al. (n.d.).
  • BenchChem. (2025, December).
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism.
  • El-Sayed, N. F., et al. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.
  • Gomha, S. M., et al. (n.d.).
  • Abdel-Aziz, M., et al. (2024, November 21).
  • Apotrosoaei, M., et al. (n.d.). The synthesis of new ethyl esters of the 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid.
  • ChemicalBook. (n.d.). 2-BENZO[6]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis.

  • Panchani, N. M., & Joshi, H. S. (2019). Catalyst Free and Energy Economical Synthesis of Thiazole Derivatives Bearing Azo Imine Linkage with Imidazole as Antimicrobial Agents. Letters in Drug Design & Discovery, 3, 284-290.
  • Li, Y., et al. (n.d.).
  • Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)
  • Singh, P., et al. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester.
  • ResearchGate. (2004, November). Thiazolecarboxylic Acid Derivatives. Part 1.
  • MDPI. (2016, November 29). 3-Ethyl-2-(ethylimino)
  • Asian Journal of Organic & Medicinal Chemistry. (2018, December 31). PDF.

Sources

Comparative

A Researcher's Guide to Ensuring In Vivo Reproducibility: The Case of 4-Thiazolecarboxylic Acid, 2-Propyl-, Ethyl Ester

In the landscape of drug discovery and preclinical research, the reproducibility of in vivo studies stands as a cornerstone of scientific integrity and translational success. The journey of a novel chemical entity from t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and preclinical research, the reproducibility of in vivo studies stands as a cornerstone of scientific integrity and translational success. The journey of a novel chemical entity from the bench to potential clinical application is fraught with challenges, with a significant number of promising candidates failing due to inconsistent results in animal models. This guide delves into the critical factors underpinning the reproducibility of in vivo experiments, using the small molecule 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester as a focal point. While specific in vivo data for this particular compound is not extensively published, its thiazole core is a well-established scaffold in medicinal chemistry, appearing in a variety of biologically active agents.[1][2][3] This guide will, therefore, provide a robust framework for researchers on how to approach the in vivo evaluation of this and similar molecules, ensuring that the generated data is both reliable and reproducible.

The Reproducibility Crisis: A Challenge in Preclinical Research

The biomedical research community is currently grappling with what has been termed a "reproducibility crisis," where a startlingly high percentage of published findings cannot be replicated by other laboratories.[4] This issue is particularly acute in preclinical in vivo research. A confluence of factors contributes to this problem, including poorly designed studies, a lack of transparent reporting, biological variability, and inconsistencies in research materials.[5][6] The pressure to publish novel findings often overshadows the need for rigorous validation and replication of results.[4]

To address these challenges, guidelines such as the Animal Research: Reporting of in vivo Experiments (ARRIVE) 2.0 have been established to promote transparency and improve the quality of reporting in animal studies.[7] Adherence to these guidelines is a critical first step in enhancing the reproducibility of in vivo research.

Introducing the Target Compound: 4-Thiazolecarboxylic Acid, 2-Propyl-, Ethyl Ester

Chemical Identity and Properties

  • IUPAC Name: ethyl 2-propylthiazole-4-carboxylate

  • Molecular Formula: C₉H₁₃NO₂S

  • CAS Number: 133047-44-6

  • Molecular Weight: 199.27 g/mol

  • Structure: alt text

    (Image Source: PubChem CID 203631)[8]

The thiazole ring is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives of thiazole have demonstrated a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9][10][11] The specific substitutions on the thiazole ring of our target compound—a propyl group at the 2-position and an ethyl ester at the 4-position—will dictate its unique physicochemical properties and biological activity.

A Framework for Reproducible In Vivo Evaluation

Given the limited public data on the in vivo effects of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester, we propose a comprehensive framework for its evaluation. This framework can be adapted for any novel small molecule and is designed to maximize the reliability and reproducibility of the findings.

Phase 1: Pre-In Vivo Characterization and Planning

Before any animal studies are initiated, a thorough characterization of the small molecule is paramount.

Table 1: Essential Pre-In Vivo Characterization of Small Molecules

ParameterImportance for ReproducibilityRecommended Action
Identity and Purity Contaminants or incorrect isomers can lead to off-target effects and inconsistent results.[12]Confirm structure via NMR and mass spectrometry. Assess purity by HPLC (ideally >95%).
Solubility Poor solubility can lead to inaccurate dosing and variable bioavailability.[12]Determine solubility in relevant vehicles (e.g., saline, DMSO, corn oil).
Stability Degradation of the compound can result in loss of efficacy and generation of unknown active metabolites.[12]Assess stability in the dosing vehicle at the intended storage and administration conditions.

A detailed experimental plan should be developed that adheres to the ARRIVE guidelines.[7] This includes defining a clear hypothesis, primary and secondary outcome measures, and a statistical analysis plan.

Diagram 1: Workflow for Ensuring In Vivo Reproducibility

G cluster_preclinical Pre-In Vivo Phase cluster_invivo In Vivo Execution Phase cluster_post Post-In Vivo Phase a Compound Characterization (Purity, Solubility, Stability) b Hypothesis Definition & Study Design (ARRIVE Guidelines) a->b c Ethical Review & Approval b->c d Animal Model Selection & Acclimatization c->d Proceed to In Vivo e Randomization & Blinding d->e f Standardized Dosing & Monitoring e->f g Defined Endpoint Collection f->g h Data Analysis (Pre-defined Statistical Plan) g->h Data Collection Complete i Transparent Reporting (Publication with Raw Data) h->i j Independent Replication i->j

Caption: A workflow for conducting reproducible in vivo studies.

Phase 2: A Hypothetical In Vivo Efficacy Study Protocol

This protocol outlines a general approach to assessing the anti-inflammatory activity of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester in a murine model of lipopolysaccharide (LPS)-induced inflammation.

Experimental Protocol: LPS-Induced Inflammation Model

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Groups and Randomization:

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Vehicle control (e.g., 5% DMSO in saline)

      • LPS + Vehicle

      • LPS + 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Dose 1)

      • LPS + 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester (Dose 2)

      • LPS + Dexamethasone (Positive control)

  • Blinding: The investigator administering the compounds and assessing the outcomes should be blinded to the treatment groups.

  • Dosing:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection one hour prior to LPS challenge.

    • Dose volumes should be consistent across all groups (e.g., 10 mL/kg).

  • LPS Challenge: Administer LPS (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control.

  • Outcome Measures:

    • Primary: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum collected at a predefined time point (e.g., 2 hours post-LPS).

    • Secondary: Assess clinical signs of inflammation (e.g., body temperature, sickness behavior score) at regular intervals.

  • Euthanasia and Sample Collection: At the study endpoint, euthanize mice according to approved protocols and collect blood and tissues for analysis.

  • Statistical Analysis: Analyze data using appropriate statistical tests as defined in the pre-study plan (e.g., ANOVA with post-hoc tests).

Comparing Alternatives and Establishing a Performance Benchmark

To contextualize the in vivo performance of 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester, it is essential to compare it against relevant alternatives. The choice of comparators will depend on the hypothesized mechanism of action and the therapeutic indication.

Table 2: Potential Alternatives for Comparative In Vivo Studies

Class of CompoundExampleRationale for Comparison
Established Thiazole-based Drugs Febuxostat[13]A well-characterized drug with a thiazole core, providing a benchmark for pharmacokinetic and safety profiles.
Compounds with Similar Predicted Targets (Dependent on target identification)If a target is identified (e.g., a specific kinase or receptor), other known modulators of that target should be included.
Standard-of-Care for the Indication Dexamethasone (for inflammation)Provides a measure of relative efficacy against a clinically relevant treatment.

The comparative evaluation should be conducted head-to-head in the same in vivo model, following the rigorous, blinded, and randomized design outlined above.

Diagram 2: Hypothetical Signaling Pathway for an Anti-Inflammatory Thiazole Derivative

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Thiazole Thiazole Derivative Thiazole->IKK Inhibits

Caption: A potential mechanism of action for an anti-inflammatory thiazole derivative.

Conclusion and Future Directions

Ensuring the reproducibility of in vivo research is a collective responsibility that requires a commitment to rigorous study design, transparent reporting, and a culture of validation. While 4-thiazolecarboxylic acid, 2-propyl-, ethyl ester represents a molecule with an intriguing chemical scaffold, its true potential can only be unlocked through meticulously conducted and reproducible in vivo studies. By adhering to the principles and protocols outlined in this guide, researchers can build a solid foundation of trustworthy data, not only for this specific compound but for the broader landscape of small molecule drug discovery. The ultimate goal is to bridge the gap between promising preclinical findings and effective clinical therapies, a journey that begins with a single, reproducible experiment.

References

  • Reproducibility crisis hits biomedicine - Science Arena. (2025, April 25).
  • Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC - NIH. (2022, March 9).
  • In Vivo Study Design Challenges | Taconic Biosciences. (2018, March 8).
  • Reproducibility crisis in science or unrealistic expectations? - PMC - NIH. (2018, April 25).
  • Reproducibility in Cancer Biology: Small molecules remain on target for c-Myc | eLife. (2017, January 19).
  • Improving accuracy and reproducibility in life science research - ATCC.
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich.
  • An in vivo multiplexed small molecule screening platform - PMC - NIH.
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC.
  • 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631 - PubChem. Available from: [Link]

  • In Vitro Assays for Screening Small Molecules | Springer Nature Experiments.
  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF - ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21). Available from: [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC. (2024, July 8). Available from: [Link]

  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (2026, January 22). Available from: [Link]

  • Ethyl 2-aminothiazole-4-carboxylate - High purity | EN - Georganics. Available from: [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available from: [Link]

  • Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 | Journal of Medicinal Chemistry - ACS Publications. (2015, July 5). Available from: [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012, March 15).
  • 2-P-TOLYL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER - NextSDS. Available from: [Link]

  • 4-Ethyl-2-propyl-1,3-thiazole, min. 95 %, 100 mg - Astech Ireland. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester proper disposal procedures

Standard Operating Procedure & Safety Guide: Handling and Disposal of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester As a Senior Application Scientist, I have designed this operational guide to move beyond generic saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling and Disposal of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester

As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. In drug discovery and synthetic workflows, handling heterocyclic building blocks requires a deep understanding of their mechanistic behavior, both in the reaction flask and in the waste carboy. This guide provides field-proven, self-validating protocols for the safe utilization and disposal of 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester.

Chemical Identity & Quantitative Profiling

Before initiating any workflow, it is critical to understand the physical and structural parameters of the substrate. The presence of the thiazole ring (containing both sulfur and nitrogen) fundamentally dictates our downstream disposal strategy[1].

Table 1: Physical Properties and Operational Impact

PropertyValueCausality / Operational Impact
Chemical Name 4-Thiazolecarboxylic acid, 2-propyl-, ethyl esterPrimary identifier for inventory and safety tracking.
Synonym Ethyl 2-propylthiazole-4-carboxylateCommon nomenclature used in synthetic literature.
CAS Number 14819-39-7Essential for accurate EHS waste manifesting.
Molecular Formula C9H13NO2SPresence of N and S dictates specialized incineration routing to manage NOx/SOx emissions.
Molecular Weight 199.27 g/mol Utilized for precise stoichiometric calculations.
Physical State Off-white to light yellow powder / liquidDictates spill response (dust suppression vs. liquid containment).

Mechanistic Toxicology & Hazard Profiling

Ethyl 2-propylthiazole-4-carboxylate is a lipophilic heterocyclic ester. While it is a standard building block, its structure presents specific handling challenges[1].

  • Dermal Penetration: The lipophilic ethyl ester moiety enhances dermal penetration compared to its highly polar carboxylic acid counterpart, increasing the risk of systemic absorption upon direct skin contact.

  • Combustion Hazards: The thiazole ring contains a nitrogen atom (a weak hydrogen-bond acceptor) and a sulfur atom. During thermal decomposition or improper incineration, this heteroaromatic system rapidly oxidizes to form toxic sulfur dioxide (SOx) and nitrogen oxides (NOx)[2].

  • Operational Causality: Because of these combustion byproducts, this chemical must be strictly segregated from general organic waste to ensure it is routed to an industrial incinerator equipped with flue-gas desulfurization (FGD) scrubbers.

Experimental Workflow: Saponification & Waste Generation

To effectively manage waste, we must first map how the chemical is utilized. In pharmaceutical synthesis, this ester is typically a protected precursor. The most common operation is base-catalyzed saponification to yield 2-propylthiazole-4-carboxylic acid, a key intermediate for subsequent amide coupling.

Protocol 1: Base-Catalyzed Hydrolysis

  • Dissolution: Dissolve 1.0 eq of the ester in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

    • Causality: The lipophilic ester requires an organic continuous phase, while MeOH acts as a phase-transfer bridge, allowing the aqueous base to interact with the substrate in a homogeneous solution.

  • Hydrolysis: Add 2.0 eq of 1M NaOH (aq) dropwise at 0°C, then allow the system to warm to room temperature.

    • Causality: The low initial temperature prevents exothermic degradation of the thiazole ring, while the hydroxide nucleophile attacks the electrophilic ester carbonyl to expel ethoxide.

  • Self-Validating System: Monitor the reaction continuously via LC-MS. Do not proceed to the quench step until the ester mass peak (m/z ~200) is entirely replaced by the acid mass peak (m/z ~172).

  • Quenching & Extraction: Concentrate the mixture in vacuo to remove THF/MeOH. Acidify the aqueous residue to pH 2 using 1M HCl, then extract with Ethyl Acetate (EtOAc) three times.

    • Causality: Acidification protonates the carboxylate intermediate. This drives the now-neutral, lipophilic carboxylic acid into the organic EtOAc phase, leaving inorganic salts (NaCl) safely isolated in the aqueous phase[3].

Waste Segregation & Disposal Procedures

The saponification workflow generates two distinct waste streams. Proper segregation is not just a regulatory requirement; it is a critical safety measure to prevent incompatible chemical reactions in the waste storage area.

WasteDisposal A Ethyl 2-propylthiazole-4-carboxylate Waste Generation B Aqueous Waste (Hydrolysis Quench) A->B Aqueous Phase C Organic Waste (Unreacted/Solvents) A->C Organic Phase D Neutralize to pH 6-8 B->D F Halogenated Solvents Present? C->F E Aqueous Waste Stream (Heavy Metal Free) D->E G Halogenated Organic Waste (Contains S/N) F->G Yes H Non-Halogenated Organic Waste (Contains S/N) F->H No I High-Temperature Incineration (with SOx/NOx Scrubbers) G->I H->I

Figure 1: Waste segregation and disposal decision tree for thiazole-containing organic streams.

Protocol 2: Step-by-Step Disposal Routing

  • Aqueous Stream Management (The Quench Phase):

    • Action: Collect the acidic aqueous layer. Slowly add saturated NaHCO3 to the mixture.

    • Self-Validating System: Use a calibrated pH probe or high-resolution indicator paper to verify the pH has stabilized between 6.0 and 8.0 before capping the waste carboy.

    • Causality: Storing highly acidic waste in polyethylene carboys causes long-term polymer degradation and risks violent CO2 evolution if carbonate-containing wastes are inadvertently added later by other operators.

  • Organic Stream Management (The Extraction Phase):

    • Action: Collect the EtOAc layer containing trace unreacted ester. Route this strictly to a "Non-Halogenated Organic Waste" container.

    • Causality: Mixing this stream with halogenated solvents (e.g., Dichloromethane) fundamentally alters the required incineration temperature profile and drastically increases disposal costs due to the risk of dioxin formation during combustion[4].

  • Manifesting & Incineration Routing:

    • Action: Explicitly label the waste manifest with: "Contains Thiazole derivatives (Sulfur and Nitrogen heteroatoms)."

    • Causality: This alerts the Environmental Health and Safety (EHS) team to route the waste to a high-temperature incinerator equipped with Selective Catalytic Reduction (SCR) and wet scrubbers, ensuring compliance with EPA emissions standards for NOx and SOx[2].

Spill Response Protocol

A spill of Ethyl 2-propylthiazole-4-carboxylate requires immediate, structured intervention to prevent dermal exposure and environmental release.

Protocol 3: Accidental Release Remediation

  • Isolation & PPE: Evacuate the immediate 2-meter radius. Don chemical-resistant nitrile gloves (double-gloving is highly recommended due to the ester's lipophilicity), safety goggles, and a standard lab coat.

  • Containment: If the material is in liquid form (or dissolved in a solvent), encircle the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

    • Causality: Inert absorbents physically trap the chemical without initiating an exothermic reaction, which could easily occur if reactive chemical neutralizers were applied improperly.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a dedicated, sealable hazardous waste bucket.

  • Decontamination & Validation: Wash the spill surface with a mild alkaline detergent solution (e.g., 1% Na2CO3 in water) to promote the slow hydrolysis of any residual ester.

    • Self-Validating System: Perform a final wipe of the area with isopropanol. Visually inspect the surface and run a clean, dry gloved hand over the area to ensure absolutely no lipophilic/tactile residue remains.

References

  • National Center for Biotechnology Information. "". PubChem.

  • World Intellectual Property Organization. "". Google Patents.

  • Environmental Protection Agency (EPA). "". EPA.gov.

  • Government Accountability Office (GAO). "". GAO.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.